Ascorutin
Description
Conceptual Framework of Combination Compounds in Biomedical Research
The use of combination compounds or therapies is a significant strategy in biomedical research and clinical practice. The primary rationale often involves targeting multiple pathways involved in a disease process simultaneously. nih.govnih.govtufts.edu This approach can be particularly valuable in addressing complex conditions characterized by heterogeneity, such as cancer or infectious diseases, where single-agent therapies may face limitations due to varied cellular states or the development of resistance. nih.govtufts.edu Combining drugs can aim for additive or synergistic effects, potentially increasing efficacy, reducing the likelihood of resistance, and in some cases, allowing for lower doses of individual components, which might mitigate toxicity. tufts.eduharvard.eduresearchgate.net However, the design of effective combinations requires a thorough understanding of how the individual components interact and influence biological systems together, which can be complex. nih.govtufts.eduatsjournals.org Research in this area seeks to define the principles underlying combination drug mechanisms of action. nih.govmit.edu
Historical Context of Ascorbic Acid and Rutin (B1680289) in Scientific Inquiry
Ascorbic acid, commonly known as Vitamin C, has a long history in scientific inquiry, particularly in relation to its role as an essential nutrient and its deficiency disease, scurvy. The antiscorbutic properties of certain foods were recognized as early as the 18th century through observations and experiments, notably by James Lind. wikipedia.orgnovoma.comsciencelearn.org.nzmetrohm.comacs.org The isolation and identification of ascorbic acid as the specific factor preventing scurvy occurred in the late 1920s and early 1930s, with key contributions from Albert Szent-Györgyi and Charles Glen King. wikipedia.orgnovoma.comsciencelearn.org.nzmetrohm.comacs.org Walter Norman Haworth later determined its chemical structure and achieved its first synthesis. wikipedia.orgnovoma.comsciencelearn.org.nz Ascorbic acid is recognized for its antioxidant properties and its involvement in various enzymatic processes, including collagen formation. wikipedia.orgwikipedia.org
Rutin is a flavonoid glycoside found in a variety of plants. wikipedia.orgnih.govalfa-chemistry.com Early research into rutin in the 1940s explored certain medicinal properties. wikipedia.org Rutin is known chemically as a glycoside combining the flavonol quercetin (B1663063) and the disaccharide rutinose. wikipedia.orgnih.govalfa-chemistry.com It has been investigated for potential biological effects, including antioxidant and anti-inflammatory activities. wikipedia.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net
Rationale for Investigating the Combined Entity (Ascorutin) in Preclinical Models
The rationale for investigating the combination of ascorbic acid and rutin in preclinical models stems from their individual established biological activities, particularly their antioxidant and anti-inflammatory properties. mdpi.comresearchgate.netscialert.net Given that both compounds exhibit these effects through potentially different or complementary mechanisms, researchers have hypothesized that their combination might yield enhanced or synergistic protective effects. mdpi.comresearchgate.netscialert.netmdpi.com
Preclinical studies have explored this combination in various contexts. For instance, research has investigated the combined effects of rutin and ascorbic acid on oxidative stress and inflammation in animal models. scialert.net Studies using cell cultures, such as keratinocytes and fibroblasts, have also examined the combined cytoprotective effects of rutin and ascorbic acid against induced damage, observing enhanced antioxidant and anti-apoptotic actions compared to the individual compounds. mdpi.comresearchgate.netsemanticscholar.org This suggests a potential for the combined entity to offer broader or more potent protective benefits in certain biological systems than either ascorbic acid or rutin alone. mdpi.comresearchgate.netscialert.net The interaction between the two compounds, such as ascorbic acid potentially enhancing the cellular uptake and activity of rutin, further supports the rationale for their combined investigation in preclinical settings. researchgate.netmdpi.comsemanticscholar.org
While detailed research findings on specific preclinical outcomes are extensive across various studies, the fundamental rationale for studying this compound in these models is rooted in the expectation that combining the well-known antioxidant and anti-inflammatory properties of ascorbic acid and rutin could lead to synergistic or additive beneficial effects relevant to various physiological or pathological processes. mdpi.comresearchgate.netscialert.netmdpi.com
Here is a table summarizing key historical points for Ascorbic Acid and Rutin:
| Compound | Key Historical Discoveries/Events |
| Ascorbic Acid | Recognition of antiscorbutic properties (James Lind, 18th century) novoma.comsciencelearn.org.nzmetrohm.comacs.org |
| Isolation and identification as the antiscorbutic factor (Szent-Györgyi, King, late 1920s-early 1930s) wikipedia.orgnovoma.comsciencelearn.org.nzmetrohm.comacs.org | |
| Chemical structure determination and synthesis (Haworth, 1930s) wikipedia.orgnovoma.comsciencelearn.org.nz | |
| Rutin | Investigation of certain medicinal properties (James F. Couch, 1940s) wikipedia.org |
| Identification as a flavonoid glycoside (quercetin + rutinose) wikipedia.orgnih.govalfa-chemistry.com | |
| Research into antioxidant and anti-inflammatory activities wikipedia.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
8067-12-7 |
|---|---|
Molecular Formula |
C33H38O22 |
Molecular Weight |
786.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16.C6H8O6/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;2,5,7-10H,1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;2-,5+/m00/s1 |
InChI Key |
USMZEYPOTJAYPT-LRROQMAJSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ascorbic acid, rutoside drug combination; Ruta C 60; Rutascorbin; Cerutin; Rutinoscorbin; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Antioxidant Activities at the Molecular Level
The antioxidant properties of Ascorutin are central to its mechanism of action, involving direct interaction with reactive molecules and modulation of the cell's own defense systems.
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules, including superoxide (B77818) anion (O₂•-), hydroxyl radicals (OH•), and non-radical molecules like hydrogen peroxide (H₂O₂), that are generated during normal metabolic processes. nih.govresearchgate.net When produced in excess, ROS can damage cellular components like proteins, lipids, and DNA. nih.govnih.gov this compound's components are potent ROS scavengers.
Ascorbic Acid (Vitamin C): Ascorbic acid is a primary low-molecular-weight antioxidant that effectively scavenges various ROS, including the superoxide radical anion and hydroxyl radical. mdpi.commdpi.com It functions by donating electrons, which neutralizes the reactivity of these species. mdpi.com In this process, vitamin C is oxidized to dehydroascorbic acid (DHA). mdpi.com Studies have demonstrated its ability to scavenge hypochlorous acid, singlet oxygen, and nitric oxide radicals. nih.gov
Influence on Redox Homeostasis and Cellular Antioxidant Systems
Redox homeostasis is the crucial balance between the generation of ROS and their elimination by scavenging systems. nih.govbohrium.commdpi.com this compound's components influence this balance not only by directly scavenging ROS but also by modulating the body's endogenous antioxidant defenses. mdpi.comnih.gov
The cell is equipped with a system of antioxidant enzymes to manage oxidative stress. bohrium.commdpi.com Ascorbic acid can stimulate the biosynthesis and activation of these key enzymes. mdpi.comnih.gov
Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide anion into hydrogen peroxide and oxygen. nih.gov Ascorbic acid has been shown to increase the activity of SOD. nih.govnih.gov
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov The administration of compounds with antioxidant properties can lead to increased catalase activities. nih.gov Ascorbic acid can also stimulate its activation. nih.gov
Glutathione (B108866) Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid peroxides, using glutathione as a reducing agent. bohrium.com Ascorbic acid can enhance the activity of glutathione peroxidase. nih.gov
Similarly, Rutin (B1680289) and its derivatives have been shown to exert beneficial roles by increasing antioxidant enzymes and reducing oxidative damage. nih.govresearchgate.net
The thioredoxin (Trx) and glutaredoxin (Grx) systems are major thiol-dependent antioxidant pathways that are crucial for maintaining cellular redox homeostasis. nih.govnih.govresearchgate.net They reduce disulfide bonds in proteins and are involved in various cellular processes. nih.govnih.gov
Reduction of Metal Ions (e.g., Fe(III) to Fe(II)) and its Biological Implications
Transition metal ions, such as iron (Fe) and copper (Cu), play crucial roles in biology but can also participate in reactions that generate highly toxic ROS. nih.govijfans.orgnih.gov
Ascorbate's Dual Role: A major function of ascorbate (B8700270) in cellular reactions is to keep prosthetic metal ions in their reduced state. nih.gov For example, it can reduce ferric iron (Fe(III)) to ferrous iron (Fe(II)). mdpi.com This action is vital for the activity of certain enzymes. However, this reducing property also has potentially detrimental implications. The resulting Fe(II) can react with hydrogen peroxide in the Fenton reaction to produce the highly reactive hydroxyl radical (OH•). nih.govmdpi.com This means that in the presence of free transition metals, ascorbic acid can paradoxically act as a pro-oxidant, potentially increasing oxidative stress. mdpi.comnih.govmdpi.com This dual role highlights the complexity of its biological effects, which are highly dependent on the cellular environment. mdpi.com
Signaling Pathway Modulation
This compound's components, particularly rutin, can modulate various intracellular signaling pathways, which are complex systems that control fundamental cellular activities and responses.
Rutin's Influence: Rutin has been reported to counteract numerous diseases by regulating cellular signaling pathways involved in processes like cell cycle arrest, inflammation, and apoptosis (programmed cell death). semanticscholar.orgnih.gov It can modulate oncogenic pathways in various carcinomas. semanticscholar.org
Troxerutin (B1681598) (a Rutin derivative): Studies on troxerutin, a derivative of rutin, provide further insight into these mechanisms. Troxerutin has been shown to upregulate the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway, which is critical for cell survival and growth. nih.govresearchgate.net It can also increase the nuclear translocation of Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response, and downregulate NF-κB (nuclear factor kappa B), a key regulator of inflammation. nih.govresearchgate.net
Ascorbic Acid's Role: Ascorbic acid also influences signaling pathways by promoting the activity of transcription factors like Nrf2 and AP-1, which allows for the expression of genes that encode antioxidant proteins. mdpi.comnih.gov
The modulation of these and other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, is a key mechanism through which the components of this compound exert their broader biological effects. semanticscholar.orgmdpi.comnih.gov
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins. youtube.commdpi.com
Both components of this compound play a role in the activation of this protective pathway. Rutin, a potent antioxidant, can indirectly activate Nrf2 by scavenging reactive oxygen species (ROS), thereby alleviating the oxidative stress that would otherwise consume endogenous Nrf2 activators. mdpi.com Ascorbic acid also contributes to the cellular antioxidant pool, further supporting the conditions for Nrf2 activation. The activation of the Nrf2 pathway is a key mechanism behind the protective effects of many natural compounds against oxidative stress-induced diseases. nih.gov
| Key Research Finding | Pathway Component | Observed Effect | Reference |
| Natural compounds can induce the Nrf2/Keap1 pathway. | Nrf2/Keap1 | Modulation of genes related to redox homeostasis and detoxification. | nih.gov |
| Nrf2 negatively regulates the NF-κB signaling pathway. | Nrf2, NF-κB | Inhibition of oxidative stress-mediated NF-κB activation. | mdpi.com |
| Aspirin protects melanocytes from oxidative injury. | Nrf2-ARE pathway | Activation of the pathway and induction of HO-1 expression. | nih.gov |
NFκB/TNFα Pathway Influence
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that can activate the NF-κB pathway. reactome.orgyoutube.com This activation leads to the transcription of numerous genes involved in the inflammatory response. nih.gov
Rutin, a key component of this compound, has been shown to inhibit the activation of the NF-κB pathway. It can suppress the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, rutin effectively blocks the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. mdpi.com This inhibitory effect on the NF-κB pathway is a significant contributor to the anti-inflammatory properties of this compound.
| Pathway | Key Molecule | Action of Rutin | Consequence | Reference |
| NF-κB | IκBα | Inhibits degradation | Prevents NF-κB nuclear translocation | mdpi.com |
| NF-κB | NF-κB | Suppresses activation | Reduction of pro-inflammatory gene expression | mdpi.com |
Hypoxia-Inducible Factor 1 (HIF-1) Signaling Crosstalk
Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to hypoxia. nih.gov It is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of genes that promote adaptation to low oxygen levels. nih.gov
Ascorbic acid is a crucial cofactor for the prolyl hydroxylase domain (PHD) enzymes that are responsible for marking HIF-1α for degradation. nih.gov By ensuring the optimal activity of PHD enzymes, ascorbic acid can enhance the degradation of HIF-1α, thereby downregulating the HIF-1 signaling pathway. This action is particularly relevant in pathological conditions where HIF-1 is aberrantly activated.
| Research Focus | Key Finding | Implication | Reference |
| Ascorbate's role in HIF-1 regulation | Ascorbate enhances HIF-hydroxylase activity, suppressing the HIF-1 transcriptional response. | Ascorbate can modulate the cellular response to hypoxia. | nih.gov |
| HIF-1α stabilization by transition metals | Transition metals can deplete intracellular ascorbate, leading to HIF-1α stabilization. | Ascorbate levels are critical for regulating HIF-1 activity. | nih.gov |
| HIF-1α inhibitors | The expression and activity of HIF-1α are co-regulated by multiple intracellular signaling pathways. | Targeting HIF-1α could be a therapeutic strategy for various diseases. | mdpi.com |
MAPK Pathway Considerations
The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govresearchgate.net The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
The components of this compound have been shown to modulate MAPK signaling. Rutin has demonstrated the ability to downregulate the phosphorylation of JNK1/2, which is induced by certain stimuli. nih.govmdpi.com In some cellular contexts, rutin can also interfere with p38 MAPK signaling. mdpi.com Ascorbic acid, at physiological concentrations, can promote the proliferation of endothelial cells by activating an ERK1/2 controlled pathway. nih.gov However, in certain cancer cells, high concentrations of vitamin C can inhibit the MAPK/ERK pathway. nih.gov This suggests that the effect of this compound on the MAPK pathway is context-dependent, varying with cell type and the specific stimulus.
| Component | MAPK Family | Observed Effect | Reference |
| Rutin | JNK | Downregulates phosphorylation of JNK1/2 | nih.govmdpi.com |
| Rutin | p38 | Can interfere with p38 MAPK signaling | mdpi.com |
| Ascorbic Acid | ERK | Activates ERK1/2 pathway in endothelial cells | nih.gov |
| Ascorbic Acid | ERK | Inhibits MAPK/ERK pathway in some cancer cells | nih.gov |
JAK-STAT2 Signaling Pathway Activation
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a primary route for a multitude of cytokine and growth factor signals from the cell membrane to the nucleus. wikipedia.orgyoutube.com This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis. wikipedia.org The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus to regulate gene expression. nih.govnih.gov
While direct studies on "this compound" and the JAK-STAT2 pathway are limited, the anti-inflammatory properties of its components suggest a potential for modulation. Chronic inflammation, often mediated by cytokines that utilize the JAK-STAT pathway, can be counteracted by the antioxidant and NF-κB inhibitory effects of this compound. For instance, by reducing the levels of pro-inflammatory cytokines, this compound could indirectly attenuate the activation of the JAK-STAT pathway. Furthermore, activation of the JAK-STAT pathway can lead to the activation of other signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are involved in cell proliferation and survival. youtube.com
Epigenetic Regulation and Gene Expression Modulation
Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. These modifications are dynamic and can be influenced by various factors, including nutrients.
Impact on DNA Methylation and Demethylation via TET Enzymes
DNA methylation involves the addition of a methyl group to the cytosine base of DNA, typically leading to gene silencing. The reversal of this process, DNA demethylation, is mediated by the Ten-Eleven Translocation (TET) family of enzymes. nih.govresearchgate.net TET enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms, which are then recognized and excised by the DNA repair machinery, ultimately leading to the restoration of an unmethylated cytosine. nih.govresearchgate.net
Ascorbic acid is a vital cofactor for the catalytic activity of TET enzymes. nih.govfrontiersin.org By promoting the function of TET enzymes, ascorbic acid can facilitate active DNA demethylation, thereby influencing gene expression. This mechanism allows this compound to potentially reverse aberrant hypermethylation patterns associated with certain diseases and to modulate the expression of genes involved in various cellular processes.
| Enzyme Family | Function | Role of Ascorbic Acid | Consequence | Reference |
| TET Enzymes | Catalyze the oxidation of 5-methylcytosine | Acts as a crucial cofactor | Facilitates active DNA demethylation and influences gene expression | nih.govfrontiersin.org |
Modulation of MicroRNA Expression
This compound, a combination of ascorbic acid and the flavonoid rutin, is understood to influence cellular processes through various mechanisms, including the modulation of microRNA (miRNA) expression. MiRNAs are small non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level. Alterations in miRNA expression can, in turn, affect a multitude of cellular pathways.
Research into troxerutin, a derivative of rutin, has provided insights into how this class of flavonoids can alter miRNA profiles. In studies involving human dermal papilla cells subjected to oxidative stress, pretreatment with troxerutin led to differential expression of 24 miRNAs. nih.govnih.gov Of these, 10 were upregulated and 14 were downregulated. nih.gov Bioinformatic analysis of these altered miRNAs indicated their involvement in key cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and WNT pathways. nih.govnih.gov This suggests that the rutin component of this compound may exert its effects by fine-tuning gene expression through miRNA modulation, thereby influencing cellular responses to stress. While direct studies on this compound are limited, these findings on a closely related compound highlight a significant mechanism of action. The diet and gut microbiota can also potentially alter miRNA expression profiles. mdpi.com
Alterations in Histone Demethylation Processes
The epigenetic landscape of a cell is a critical determinant of its gene expression profile, and histone demethylation is a key process in maintaining this landscape. The ascorbic acid component of this compound plays a direct and vital role in this process. Ascorbic acid, or vitamin C, functions as a cofactor for the Jumonji C (JmjC)-domain-containing histone demethylases. nih.gov These enzymes are responsible for removing methyl groups from histones, a modification that can either activate or repress gene transcription depending on the specific site of methylation.
Influence on DNA Damage Response Pathways
Cells possess a complex network of signaling pathways known as the DNA Damage Response (DDR) to detect and repair DNA lesions, thereby maintaining genomic integrity. nih.govhorizondiscovery.com The components of this compound, ascorbic acid and rutin, have been shown to influence these pathways, particularly in the context of protecting cells from genotoxic stress.
The combination of rutin and ascorbic acid has demonstrated a cytoprotective effect against UV-induced DNA damage. mdpi.com This protection is partly attributed to a reduction in the expression of DNA repairing proteins. mdpi.com For instance, proteins like PARP-1 and FEN1, which are typically upregulated in response to UV-induced DNA damage, show altered expression in the presence of rutin and ascorbic acid. mdpi.com This suggests that this compound may mitigate the initial DNA damage, thereby reducing the need for the cell to activate a full-scale repair response. Furthermore, polyphenols like those found in this compound may enhance DNA repair pathways, including base and nucleotide excision repair, and protect against genotoxins derived from lipid peroxidation. preprints.org Key proteins in the DDR pathway that are often researched include ATM, ATR, and p53.
Cellular Processes and Organelle Function
Apoptosis Induction Mechanisms in Specific Cell Lines
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged cells. The combination of rutin and ascorbic acid in this compound has been observed to modulate apoptosis, with effects that can be cell-type specific. In UV-irradiated keratinocytes, the combination of rutin and ascorbic acid has a protective effect against apoptosis. mdpi.com This is partly achieved by restoring the levels of Protein Phosphatase 2A (PP2A), which can dephosphorylate p53, a key regulator of apoptosis. mdpi.com By preventing UV-induced changes in the expression of certain proteins, this compound helps to protect these skin cells from undergoing apoptosis. mdpi.com
Effects on Protein Carboxymethylation/Carboxyethylation
Protein carboxymethylation and carboxyethylation are post-translational modifications that can alter the function of proteins and are often associated with aging and disease. nih.gov Research on the individual components of this compound has revealed interesting interactions concerning these modifications.
In studies involving 3D-cultured keratinocytes, it was observed that while rutin alone could induce protein modifications, the presence of ascorbic acid prevented these changes. mdpi.com This suggests a protective role for ascorbic acid against certain potentially detrimental protein modifications that could be caused by rutin. Carboxymethyllysine is one of the most abundant advanced glycation end products, and its formation can trigger a proteotoxic response and affect the protein degradation machinery. nih.gov Cysteine carboxyethylation has been identified as a novel post-translational modification that can generate neoantigens and potentially lead to autoimmune responses. nih.govnih.gov The interplay between rutin and ascorbic acid in modulating these modifications highlights a complex aspect of this compound's cellular activity.
Formation of Rutin-Protein Adducts and their Functional Significance
Flavonoids like rutin have the ability to form covalent adducts with proteins, which can significantly alter the protein's structure and function. nih.gov The formation of these adducts is considered a potential mechanism for the bioactivity of flavonoids. nih.gov These reactive metabolites can bind to cellular proteins, potentially disrupting their function and leading to cellular toxicity. wisdomlib.org
Modulation of Extracellular Matrix Formation and Collagen Deposition in In Vitro Models
This compound, through its ascorbic acid component, plays a critical role in the formation and stabilization of the extracellular matrix (ECM), primarily by influencing collagen synthesis and deposition. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylase enzymes. These enzymes are responsible for the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains, a crucial post-translational modification. This hydroxylation is necessary for the formation of a stable triple-helix structure of collagen, which enhances its secretion from the cell and its resistance to degradation.
In in vitro models using human dermal fibroblasts, ascorbate has been shown to stimulate collagen synthesis by increasing the transcription of collagen genes. Studies have demonstrated that molecules that inhibit lipid peroxidation, a process that can be stimulated by ascorbate, also inhibit collagen synthesis, suggesting a complex interplay of factors in the regulation of ECM production. mitochondrialdiseasenews.comnih.gov
Research on bovine keratocytes in culture has further elucidated the role of ascorbate in collagen production. While ascorbate alone did not significantly increase collagen synthesis, its presence in a medium containing insulin (B600854) led to a sevenfold increase in collagen synthesis. mdpi.com This synergistic effect highlights the importance of ascorbate in the hydroxylation process, which stabilizes the collagen molecule for secretion. mdpi.com The accumulation of specific proteoglycans that interact with collagen, such as lumican and keratocan, is also dependent on the synthesis of hydroxylated collagen. mdpi.com In 3T6 fibroblasts and primary cultured chondrocytes, the addition of ascorbic acid to the culture medium has been shown to induce collagen synthesis, thereby enhancing the formation of the extracellular matrix. nih.gov
The following table summarizes the observed effects of ascorbate on collagen synthesis and deposition in various in vitro models.
Table 1: Effect of Ascorbate on Collagen Synthesis in In Vitro Models
| Cell Model | Key Findings | Reference |
|---|---|---|
| Human Dermal Fibroblasts | Stimulates collagen synthesis by increasing transcription of collagen genes. mitochondrialdiseasenews.com | mitochondrialdiseasenews.com |
| Bovine Keratocytes | In the presence of insulin, ascorbate increases collagen synthesis sevenfold and promotes the accumulation of lumican and keratocan. mdpi.com | mdpi.com |
| 3T6 Fibroblasts | Supplementation with ascorbic acid induces collagen synthesis. nih.gov | nih.gov |
Restoration of Mitochondrial Structure and Function in Preclinical Models
This compound's components, rutin and ascorbic acid, have demonstrated the potential to restore mitochondrial structure and function in various preclinical models. This is achieved through the modulation of mitochondrial biogenesis, enhancement of antioxidant capacity, and protection against oxidative damage.
Rutin has been shown to increase mitochondrial biogenesis in the skeletal muscle of high-fat diet-induced obese rats. mitochondrialdiseasenews.comnih.govmdpi.com In these models, rutin supplementation led to an increase in mitochondrial size and mitochondrial DNA (mtDNA) content. mitochondrialdiseasenews.comnih.govmdpi.com Furthermore, rutin administration upregulated the expression of genes involved in mitochondrial biogenesis, including peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α), nuclear respiratory factor-1 (NRF-1), and transcription factor A, mitochondrial (Tfam). mitochondrialdiseasenews.comnih.govmdpi.com These changes were associated with an activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. mitochondrialdiseasenews.comnih.govmdpi.com In a rat model of aluminum-induced neurotoxicity, rutin treatment was found to restore mitochondrial function by enhancing the activity of antioxidant enzymes and suppressing the overproduction of inflammatory markers. nih.gov Additionally, in a rat model of Huntington's disease, oral administration of rutin restored the activities of mitochondrial complex enzymes (I, II, and IV). nih.gov
Ascorbic acid also plays a protective role in mitochondrial health. In a mouse model of Alzheimer's disease, vitamin C deficiency resulted in diminished mitochondrial respiration and increased production of reactive oxygen species (ROS). vumc.org Co-treatment with ascorbic acid in a rat model of arsenic-induced liver injury showed an improvement in mitochondrial structure and function, which was attributed to the antioxidant properties of ascorbic acid. researchgate.net Studies in mice that cannot synthesize their own ascorbate have revealed that ascorbate deficiency is associated with swollen hepatic mitochondria and decreased activity of mitochondrial complex III, leading to lower ATP levels and increased ROS. nih.gov
The table below outlines the effects of rutin and ascorbic acid on mitochondrial structure and function in preclinical studies.
Table 2: Effects of this compound Components on Mitochondrial Structure and Function in Preclinical Models
| Component | Preclinical Model | Key Findings on Mitochondrial Structure and Function | Reference |
|---|---|---|---|
| Rutin | High-fat diet-induced obese rats | Increased mitochondrial size and mtDNA content; upregulated mitochondrial biogenesis genes (PGC-1α, NRF-1, Tfam). mitochondrialdiseasenews.comnih.govmdpi.com | mitochondrialdiseasenews.comnih.govmdpi.com |
| Rutin | Aluminum-induced neurotoxicity rat model | Restored mitochondrial function by enhancing antioxidant enzyme activity. nih.gov | nih.gov |
| Rutin | 3-Nitropropionic acid-induced Huntington's disease rat model | Restored activities of mitochondrial complex enzymes I, II, and IV. nih.gov | nih.gov |
| Ascorbic Acid | Arsenic-induced liver injury rat model | Improved mitochondrial structure and function. researchgate.net | researchgate.net |
| Ascorbic Acid | Ascorbate-deficient Gulo-/- mouse model | Optimal ascorbate levels prevented mitochondrial swelling and restored mitochondrial complex III activity. nih.gov | nih.gov |
Influence on Cellular Proliferation in Specific Cell Models
The ascorbic acid component of this compound has been observed to exert anti-proliferative effects in various cancer cell models. These effects are often mediated through the induction of cell cycle arrest and, in some cases, sensitization of tumor cells to conventional chemotherapeutic agents.
In prostate carcinoma cells, ascorbate treatment has been shown to have anti-proliferative effects by inducing a G0/G1 cell cycle arrest. nih.gov This effect was observed at concentrations well below the cytotoxic threshold. Furthermore, pre-treatment of these tumor cells with ascorbate led to an increased cellular sensitivity towards certain cytostatic drugs, including Docetaxel, Epirubicin, Irinotecan, and 5-FU. nih.gov
Similar anti-proliferative activity has been documented in uterine serous carcinoma (USC) cell lines. nih.gov In these cells, high-dose ascorbate inhibited cell viability in a dose-dependent manner and suppressed long-term colony formation. nih.gov The proposed mechanism involves ascorbate-induced cellular stress, which triggers DNA damage, leading to cell cycle arrest and apoptosis. nih.gov
The table below provides a summary of the influence of ascorbate on cellular proliferation in specific cell models.
Table 3: Influence of Ascorbate on Cellular Proliferation in Specific Cancer Cell Models
| Cell Model | Effect on Proliferation | Mechanism of Action | Reference |
|---|---|---|---|
| Prostate Carcinoma Cells | Anti-proliferative | Induction of G0/G1 cell cycle arrest. nih.gov | nih.gov |
Biochemical Metabolism and Interactions
Biosynthesis and Degradation Pathways of Ascorbic Acid
L-Galactose Pathway in Biosynthesis (Relevant for comparative research)
The primary route for L-ascorbic acid biosynthesis in plants is the L-galactose pathway. frontiersin.org This multi-step process converts D-fructose 6-phosphate into ascorbic acid through the action of several key enzymes. frontiersin.org While other pathways have been proposed, the L-galactose pathway is the most supported by genetic and biochemical evidence. frontiersin.org The pathway begins with the conversion of D-mannose-1-P and proceeds through intermediates including GDP-D-mannose and GDP-L-galactose. nih.govnih.gov The identification of the L-galactose guanyltransferase enzyme, encoded by the VTC2 gene, represented the final characterized step in this crucial pathway. nih.govpnas.org Overexpression of genes encoding enzymes in this pathway has been shown to significantly increase ascorbate (B8700270) levels in various plants. researchgate.net
Key Enzymes in the L-Galactose Pathway of Ascorbic Acid Biosynthesis
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| Phosphomannose Isomerase | PMI | 5.3.1.8 | Catalyzes the conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate (B13060355). |
| Phosphomannomutase | PMM | 5.4.2.8 | Converts mannose-6-phosphate to mannose-1-phosphate. |
| GDP-D-mannose Pyrophosphorylase | GMP | 2.7.7.13 | Synthesizes GDP-D-mannose from mannose-1-phosphate and GTP. |
| GDP-D-mannose 3',5'-Epimerase | GME | 5.1.3.18 | Converts GDP-D-mannose to GDP-L-galactose. nih.gov |
| GDP-L-galactose Phosphorylase | GGP | 2.7.7.69 | Produces L-galactose-1-phosphate from GDP-L-galactose. |
| L-galactose-1-phosphate Phosphatase | GPP | 3.1.3.25 | Dephosphorylates L-galactose-1-phosphate to L-galactose. |
| L-galactose Dehydrogenase | GDH | 1.1.1.117 | Oxidizes L-galactose to L-galactono-1,4-lactone. nih.gov |
| L-galactono-1,4-lactone Dehydrogenase | GLDH | 1.3.2.3 | Catalyzes the final step, oxidizing L-galactono-1,4-lactone to L-ascorbic acid. |
Ascorbate Degradation Routes and Products (e.g., Oxalate (B1200264), Threonate, Tartrate)
The irreversible catabolism of ascorbic acid in plants occurs via distinct pathways, leading to a depletion of the ascorbate pool. nih.gov Two primary degradation routes have been identified. oup.com
The first and most common pathway involves the cleavage of the ascorbate molecule between carbons 2 and 3, which yields oxalate (a two-carbon compound) and L-threonate (a four-carbon compound). oup.comnih.gov This degradation route has been confirmed in various plants, including tomato, where studies using radiolabelled ascorbate identified oxalate and threonate as the main breakdown products. nih.gov This pathway can operate in the extracellular space and proceeds through novel intermediates such as 4-O-oxalyl-L-threonate. nih.govresearchgate.net
A second, less common pathway involves cleavage between carbons 4 and 5 of the ascorbate molecule. This route results in the formation of L-tartrate (also known as L-threarate) and a two-carbon fragment. oup.com The synthesis of L-tartrate from ascorbate is limited to only a few plant species, such as those in the Vitaceae family (e.g., grapevines). oup.comnih.gov
Summary of Ascorbate Degradation Pathways
| Cleavage Site | Primary Products | Prevalence | Example Species |
|---|---|---|---|
| Between C2 and C3 | Oxalate, L-Threonate | Common in most plants | Tomato, Rose |
| Between C4 and C5 | L-Tartrate, Glycolaldehyde | Limited to a few species | Grapevine (Vitaceae) |
Enzymatic and Non-Enzymatic Interactions
Ascorbate Peroxidase (APX) and Dehydroascorbate Reductase (DHAR) Activities
Ascorbate peroxidase (APX) and dehydroascorbate reductase (DHAR) are crucial enzymes in the ascorbate-glutathione cycle, a key antioxidant system. mdpi.comnih.gov APX is a primary enzyme for detoxifying hydrogen peroxide (H₂O₂), catalyzing its reduction to water using ascorbate as the specific electron donor. frontiersin.orgmdpi.com This reaction oxidizes ascorbate to the monodehydroascorbate (MDHA) radical, which can spontaneously disproportionate into dehydroascorbate (DHA) and ascorbate. mdpi.com
DHAR is responsible for regenerating ascorbate from its fully oxidized state, DHA. nih.gov This reaction is vital for maintaining the cellular pool of reduced ascorbate. DHAR utilizes glutathione (B108866) (GSH) as the reducing agent, thereby linking the redox states of the ascorbate and glutathione pools. nih.govnih.gov The coordinated activities of APX and DHAR are essential for managing reactive oxygen species and maintaining cellular redox balance, particularly under conditions of environmental stress. researchgate.net
Monodehydroascorbate Reductase (MDHAR) Function
Monodehydroascorbate reductase (MDHAR) is another critical enzyme for maintaining the ascorbate pool. nih.gov Its primary function is the direct recycling of ascorbate. It catalyzes the reduction of the unstable monodehydroascorbate (MDHA) radical back to its reduced, active form, ascorbate. mdpi.comnih.gov This reaction uses NADH or NADPH as an electron donor. nih.gov
By rapidly reducing the MDHA radical, MDHAR prevents its disproportionation into ascorbate and dehydroascorbate, making it a more efficient recycling pathway than the subsequent reduction of DHA by DHAR. nih.gov Multiple forms of MDHAR exist and are distributed throughout the cell in the cytosol, chloroplasts, mitochondria, and peroxisomes, highlighting its importance in redox control in various cellular compartments. mdpi.com Research has shown that overexpression of MDHAR can enhance plant tolerance to oxidative stress induced by various environmental factors. nih.gov
Interactions with Other Small-Molecule Antioxidants (e.g., Tocopherol, Glutathione, Thioredoxin)
Ascorbic acid engages in a network of interactions with other low-molecular-weight antioxidants, creating a robust and versatile defense system.
Glutathione (GSH): The most direct interaction is within the ascorbate-glutathione cycle, where DHAR uses two molecules of GSH to reduce one molecule of DHA back to ascorbic acid, producing oxidized glutathione (GSSG) in the process. nih.govnih.gov This functional link is fundamental to cellular antioxidant defense.
Tocopherol (Vitamin E): Ascorbic acid and tocopherol have a well-documented synergistic relationship. nih.gov Tocopherol, being lipid-soluble, is a primary defender against lipid peroxidation in membranes. When it neutralizes a lipid radical, it becomes the tocopheroxyl radical. Water-soluble ascorbic acid can then regenerate tocopherol by donating an electron to this radical, returning it to its active antioxidant state. nih.govmdpi.com This interaction allows a small amount of tocopherol to have a prolonged protective effect.
Thioredoxin (Trx): The thioredoxin system is another thiol-based redox system that interacts with ascorbate. The reduction of dehydroascorbate back to ascorbate can be facilitated by glutathione, thioredoxin reductase, and glutaredoxin. mdpi.comresearchgate.net
The combination of ascorbic acid and rutin (B1680289), as found in Ascorutin, has been studied for its combined antioxidant effect. Some research indicates a synergistic or complementary action, where the combination provides greater protection against UV-induced damage in skin cells than either compound alone. nih.gov Conversely, other studies measuring total antioxidant activity using potentiometric methods have reported an antagonistic effect, where the combination in "this compound" medicine exhibited a lower antioxidant capacity than the theoretical sum of its components. zsmu.edu.uaresearchgate.net
Cellular Uptake and Transport Mechanisms
The bioavailability and cellular action of this compound's components, ascorbic acid and rutin, are contingent upon their transport across cellular membranes. The uptake of ascorbic acid, in particular, is a well-characterized process involving distinct transporter families for its reduced (ascorbic acid) and oxidized (dehydroascorbic acid) forms. nih.govresearchgate.net These transport systems are vital for maintaining intracellular concentrations of vitamin C, which is essential for its role as an antioxidant and enzymatic cofactor. nih.gov
The primary mechanisms for vitamin C uptake involve two main classes of transport proteins: the Sodium-Dependent Vitamin C Transporters (SVCTs) for ascorbic acid and the facilitated-diffusion Glucose Transporters (GLUTs) for dehydroascorbic acid. nih.govbohrium.com
Role of Sodium-Dependent Vitamin C Transporters (SVCT1, SVCT2)
The active transport of the reduced form of vitamin C, ascorbic acid, into cells is mediated by two specific sodium-dependent co-transporters, SVCT1 and SVCT2. nih.govmdpi.com These transporters move ascorbic acid into the cell against its concentration gradient, a process that is coupled with the transport of sodium ions. mdpi.com Both transporters are glycoproteins encoded by two different genes, SLC23A1 and SLC23A2 respectively, and share approximately 66% of their amino acid sequence identity. mdpi.comresearchgate.net Despite their structural similarities, they exhibit distinct tissue distributions and functional characteristics, suggesting different physiological roles. nih.gov
SVCT2 is more widely distributed throughout the body, found in metabolically active tissues and specialized cells, including the brain, lungs, and adrenal glands. nih.govresearchgate.net Its primary function is to protect these cells from oxidative stress by ensuring an adequate supply of ascorbic acid. nih.govresearchgate.net Unlike SVCT1, which handles bulk transport, SVCT2 is geared towards providing ascorbic acid to tissues with a high demand for its enzymatic and antioxidant functions. researchgate.net
The activity of these transporters ensures that cells can accumulate millimolar concentrations of ascorbic acid internally, even when exposed to micromolar levels in the bloodstream. nih.gov
| Transporter | Gene | Primary Location | Key Function |
| SVCT1 | SLC23A1 | Epithelial tissues (small intestine, kidneys) mdpi.comresearchgate.net | Whole-body vitamin C homeostasis, dietary absorption, and renal reabsorption nih.govmdpi.com |
| SVCT2 | SLC23A2 | Widespread (brain, lungs, metabolically active cells) nih.govresearchgate.net | Protects specific tissues from oxidative stress; supplies ascorbate for enzymatic reactions nih.govresearchgate.net |
Glucose Transporter (GLUT)-Mediated Uptake of Dehydroascorbic Acid
In addition to the active transport of its reduced form, vitamin C can also enter cells in its oxidized state, dehydroascorbic acid (DHA). nih.govnih.gov This uptake is not mediated by SVCTs, but rather by the family of facilitative glucose transporters (GLUTs). nih.govnih.gov Because GLUTs are present on virtually all cells, this provides an alternative pathway for cellular vitamin C accumulation. nih.gov
Once transported into the cell, DHA is rapidly and efficiently reduced back to ascorbic acid. researchgate.netpsu.edu This intracellular reduction traps the vitamin within the cell, allowing it to accumulate. nih.gov This mechanism is particularly important in cells that may not express SVCTs or under conditions of oxidative stress where DHA levels may be elevated.
Research has identified specific GLUT isoforms as the primary mediators of DHA transport. psu.edu
GLUT1 and GLUT3: These isoforms are considered the main transporters for DHA. psu.edusemanticscholar.org Studies using Xenopus laevis oocytes have shown that GLUT1 and GLUT3 transport DHA with apparent Km values of 1.1 mM and 1.7 mM, respectively. psu.edu Their transport activity is competitively inhibited by hexoses like glucose. psu.edu In certain cells like erythrocytes, which lack SVCTs, GLUT1 is the sole mechanism for vitamin C acquisition. mdpi.com
GLUT2 and GLUT8: These transporters are also capable of transporting DHA and are known to be expressed in the intestines. nih.gov They are considered low-affinity transporters for DHA, with Km values of 2.33 mM and 3.23 mM, respectively, suggesting they play a role in the intestinal absorption of oxidized vitamin C. nih.gov
Other isoforms, such as GLUT2, GLUT5, and SGLT1, have been shown not to transport DHA. psu.edu The transport of DHA via GLUTs is a passive, facilitative diffusion process that does not require energy, unlike the active transport mediated by SVCTs. nih.gov
| Transporter | Apparent Affinity (Km) for DHA | Key Locations (related to DHA transport) | Notes |
| GLUT1 | 1.1 ± 0.2 mM psu.edu | Widely expressed; erythrocytes psu.edumdpi.com | A primary and specific transporter for DHA psu.edu |
| GLUT3 | 1.7 ± 0.3 mM psu.edu | Neurons, other tissues researchgate.net | A primary and specific transporter for DHA psu.edu |
| GLUT2 | 2.33 mM nih.gov | Intestines, liver, pancreas nih.gov | Low-affinity transporter involved in intestinal DHA uptake nih.gov |
| GLUT8 | 3.23 mM nih.gov | Intestines, other tissues nih.gov | Low-affinity transporter involved in intestinal DHA uptake nih.gov |
Pharmacological Research: Preclinical Investigations
Pharmacodynamics in Preclinical Models
Pharmacodynamics explores the biochemical and physiological effects of a drug on the body. For Ascorutin, this involves understanding how Ascorbic Acid and Rutin (B1680289) interact with cellular and molecular targets to elicit a response in experimental systems.
Preclinical studies have identified distinct molecular targets for both Ascorbic Acid and Rutin.
Ascorbic Acid: Ascorbic acid's primary molecular function is as an electron donor, which underpins its role as a cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenase enzymes. These enzymes are critical for a multitude of biochemical processes. At pharmacological concentrations, Ascorbic Acid can act as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂), which is selectively cytotoxic to cancer cells. This pro-oxidant effect is a key molecular mechanism in its anti-tumor activity observed in preclinical models.
Rutin: Rutin has been shown to modulate numerous intracellular signaling pathways. mdpi.com Extensive in vitro and in vivo studies have identified therapeutic targets such as Bcl-2 (B-cell lymphoma 2), p53, caspases, Bax (Bcl-2-associated X protein), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.com Rutin can suppress the activation of NF-κB, a key transcription factor that regulates the expression of inflammatory genes. patsnap.com This leads to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. patsnap.com Furthermore, Rutin has been reported to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and can influence the expression of tumor suppressor proteins. mdpi.comnih.gov
Ascorbic Acid: The distribution of Ascorbic Acid within cells is extensive. Using high-resolution transmission electron microscopy in plant cell models, ascorbate (B8700270) has been localized in various concentrations within mitochondria, chloroplasts, nuclei, peroxisomes, the cytosol, and vacuoles. It has also been detected along the membranes of the endoplasmic reticulum. In both Arabidopsis and Nicotiana plants, the highest concentrations of ascorbate were found in the cytosol, followed by peroxisomes and nuclei, with the lowest levels in vacuoles. This wide subcellular distribution highlights its importance in compartment-specific antioxidative responses and redox signaling. nih.gov
Rutin: In in vitro models using Caco-2 cells, which serve as a model for the intestinal epithelium, Rutin has been shown to accumulate intracellularly. nih.gov Studies indicate that its movement across the cell membrane is mediated by a specific transport system. nih.gov The intracellular concentration of Rutin increases steadily over time, and a significant portion is metabolized to glucuronidated forms within the cell. nih.gov The transmembrane transport and intracellular accumulation appear to involve P-glycoprotein and multidrug-resistant proteins. nih.gov
Ascorbic Acid: The effects of Ascorbic Acid are highly dose-dependent. In various tumor cell lines, ascorbate demonstrates a dose-dependent inhibitory effect on cell proliferation, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) varying significantly between cell lines. ukaazpublications.com At pharmacological concentrations, it generates hydrogen-peroxide-dependent cytotoxicity against many cancer cells while not affecting normal cells. researchgate.net For example, a regimen of daily parenteral administration of ascorbate at a dose of 4 g/kg significantly decreased the growth rates of ovarian, pancreatic, and glioblastoma tumors in mice. researchgate.net In vitro, ascorbate treatment can lead to a dose-dependent, albeit moderate, increase in apoptosis and can affect the cell cycle by increasing the percentage of cells in a quiescent state. ukaazpublications.com
Interactive Table: Dose-Dependent Effects of Ascorbate on Tumor Cell Lines In Vitro
| Cell Line | Tumor Type | IC₅₀ Value (mM) |
|---|---|---|
| Pancreatic Cancer | Pancreatic | ~9.0 |
| Various | Various | 1.7 to >60 |
This table is based on data showing the range of ascorbate sensitivity across different cancer cell lines. ukaazpublications.com
Rutin: Rutin also exhibits clear dose-dependent effects in preclinical models. In studies with human neutrophils, Rutin at a concentration of 25 μM significantly decreased the production of nitric oxide (NO) and TNF-α, as well as the activity of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. nih.gov In various cancer cell lines, Rutin has been shown to inhibit cell growth and induce apoptosis in a dose-dependent manner. For instance, in human neuroblastoma LAN-5 cells, Rutin treatment resulted in G2/M phase cell cycle arrest and apoptosis. scispace.com In studies on bone cells, low concentrations (e.g., 1-10 μM) of Rutin enhanced the proliferation of osteoblast-like cells, while higher concentrations showed cytotoxic effects. core.ac.uk
Interactive Table: Dose-Dependent Effects of Rutin on Cell Viability In Vitro
| Cell Line | Cell Type | Rutin Conc. (μM) | Effect on Viability (vs. Control) |
|---|---|---|---|
| MG-63 | Osteosarcoma | 1 | Reduced to ~75% |
| MG-63 | Osteosarcoma | 10 | 20-40% killing effect |
| MG-63 | Osteosarcoma | 100 | Reduced to 40-70% |
| SAOS-2 | Osteosarcoma | 10 | Max. 20% change |
This table illustrates the varying dose-dependent cytotoxic effects of Rutin on different bone cancer cell lines after 72 hours of exposure. core.ac.uk
Pharmacokinetics in Preclinical Models
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Ascorbic Acid: The intestinal absorption of Ascorbic Acid is a saturable process mediated by active transport via sodium-dependent vitamin C transporters (SVCT1). This transport mechanism is dose-dependent; as oral doses increase, the rate of absorption decreases. Parenteral administration bypasses this tight control, allowing for significantly higher plasma concentrations to be achieved in animal models. researchgate.net For example, a single parenteral dose of 4 g/kg in mice increased blood ascorbate levels over 150-fold, from a baseline of <0.2 mM to peak concentrations of >30 mM. researchgate.net
Interactive Table: Pharmacokinetic Parameters of Rutin in Rats (Intramuscular)
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 21.11 ± 0.46 | μg/ml |
| Tmax | 1.83 ± 0.17 | h |
| Elimination Half-life (t½β) | 9.11 ± 1.50 | h |
| Volume of Distribution (Vd) | 16.34 ± 2.32 | l/kg |
| Total Body Clearance (Cl) | 1.27 ± 0.04 | l/h/kg |
This table presents the key pharmacokinetic parameters following a single intramuscular administration of Rutin in a rat model. ukaazpublications.com
Ascorbic Acid: Ascorbic Acid is metabolized in the body, and both the parent compound and its metabolites are excreted primarily through the kidneys. Renal reabsorption is also an active, saturable process, contributing to the body's regulation of ascorbate levels.
Rutin: Rutin undergoes significant metabolic transformation, primarily by the gut microbiota. frontiersin.org It is not well absorbed in its original glycosidic form. frontiersin.org Intestinal bacteria possess enzymes, such as α-rhamnosidases and β-glucosidases, that hydrolyze Rutin into its aglycone, Quercetin (B1663063). frontiersin.orgjfda-online.com This Quercetin is then absorbed and undergoes extensive phase II metabolism, primarily in the liver, to form conjugated metabolites such as quercetin glucuronides and quercetin sulfates. jfda-online.comresearchgate.net These conjugated metabolites are the main forms found circulating in the bloodstream after oral administration of Rutin to rats. jfda-online.com The primary excretion route for Rutin and its metabolites is through the feces, with a smaller amount excreted in the urine. bohrium.comnih.gov
Influence of Physiological Conditions on Bioavailability in Model Organisms
The bioavailability of this compound, a combination of rutin and ascorbic acid, is significantly influenced by the dynamic physiological conditions within an organism. Preclinical investigations in various model systems have highlighted that factors such as pH, enzymatic activity, intestinal transporters, and gastrointestinal motility collectively determine the extent of absorption and systemic exposure of its constituent compounds.
Effect of pH
The pH gradient across the gastrointestinal tract (GIT) plays a critical role in the dissolution and stability of both rutin and ascorbic acid, which is a prerequisite for absorption.
Rutin: The aqueous solubility of rutin is highly pH-dependent. In preclinical models, rutin demonstrates poor solubility in acidic environments, similar to that of the stomach. Studies show that at a pH below 6.0, rutin largely precipitates, which limits its availability for absorption in the upper GIT mdpi.com. Its solubility dramatically decreases at pH levels below 8.0 mdpi.com. Conversely, solubility is highest in alkaline conditions, such as those found in the small intestine, with optimal solubility observed at a pH of 11. mdpi.comnih.gov However, these alkaline conditions can also promote the degradation of rutin into its aglycone, quercetin, and other small phenolic acids. researchgate.net One study noted that when rutin was dissolved at a pH of 11.0 for 30 minutes, its initial concentration decreased by about 10%. mdpi.comresearchgate.net
| pH Level | Solubility/Recovery Observation | Reference |
|---|---|---|
| < 6.0 | Almost all rutin precipitated; low recovery observed. | mdpi.com |
| < 8.0 | Dramatic decrease in solubility due to precipitation. | mdpi.com |
| 11.0 | Highest solubility observed. | mdpi.comnih.gov |
Ascorbic Acid: The stability of ascorbic acid is also influenced by pH. In acidic solutions under aerobic conditions, its degradation products include 2-furoic acid and 3-hydroxy-pyrone. nih.gov In anaerobic environments, the main degradation product is furfural. nih.gov One study found that ascorbic acid in pomegranate juice was degraded by approximately 29% during simulated gastric digestion, which significantly reduces its bioavailability. nih.gov
Enzymatic Activity and Metabolism
Upon ingestion, the components of this compound are subjected to various enzymatic processes.
Rutin: A significant portion of rutin is metabolized before it can be absorbed. In vitro studies using Caco-2 cells, a model for the intestinal epithelium, show that rutin is metabolized to glucuronidated rutin. nih.gov After a two-hour incubation period, approximately 33% of the initial rutin was converted to its glucuronidated form. nih.gov The intracellular concentration of the parent rutin compound was found to be significantly higher than that of its glucuronidated metabolite. nih.gov Furthermore, rutin can be hydrolyzed to form its aglycone, quercetin. researchgate.net
Ascorbic Acid: Ascorbic acid is susceptible to degradation through complex oxidation and intermolecular rearrangement reactions. nih.gov It also functions as an indispensable co-factor for multiple enzymatic reactions, where it maintains the transition metal ions of enzymes in a reduced state to ensure their maximum physiological activity. nih.gov
| Incubation Time | Rutin Concentration (nmol/L·mg·protein) | Glucuronidated Rutin Concentration (nmol/L·mg·protein) | Reference |
|---|---|---|---|
| 10 min | 43.35 ± 2.25 | 6.75 ± 1.73 | nih.gov |
| 2 hours | 109.61 ± 4.81 | 37.26 ± 4.61 | nih.gov |
| 6 hours | Data not specified | 42.32 ± 4.13 | nih.gov |
Role of Intestinal Transporters
The passage of rutin and ascorbic acid across the intestinal barrier is mediated by specific transport proteins, which can either facilitate absorption or promote efflux back into the intestinal lumen, thereby limiting bioavailability.
Rutin: Studies on Caco-2 cells have identified several transporters involved in rutin's movement across the apical membrane. nih.gov These include efflux transporters such as P-glycoprotein (P-gp) and multidrug-resistant proteins (MRPs), specifically MRP2 and MRP3. nih.gov The use of inhibitors for these transporters demonstrated their role in rutin transport. For instance, the presence of verapamil (B1683045) (a P-gp inhibitor) and cyclosporine (an MRP2 inhibitor) significantly decreased the intracellular accumulation of rutin. nih.gov This suggests that these transporters actively pump rutin out of the cells, reducing its net absorption. nih.gov Conversely, ascorbic acid has been shown to stimulate the activity of bilitranslocase, a transporter responsible for rutin uptake, potentially enhancing its absorption. nih.gov
| Inhibitor | Target Transporter | Effect on Rutin Transport | Reference |
|---|---|---|---|
| Verapamil (10 µM) | P-glycoprotein (P-gp) | Decreased intracellular accumulation of rutin (from 109.61 to 59.61 nmol/L·mg·protein). | nih.gov |
| Cyclosporine (20 µM) | MRP2 | Decreased intracellular accumulation of rutin (from 109.61 to 76.18 nmol/L·mg·protein). | nih.gov |
| MK 571 | MRP3 | Significantly decreased Apical to Basolateral transport of rutin. | nih.gov |
Ascorbic Acid: The absorption of ascorbic acid also relies on specialized transport processes, which are primarily located in the upper region of the small intestine. nih.gov
Influence of Gastrointestinal Motility
Gastrointestinal motility, including gastric emptying rate and intestinal transit time, is a major determinant of oral drug bioavailability. nih.govderangedphysiology.com The rate at which the stomach empties its contents into the small intestine affects the absorption of all orally administered substances. derangedphysiology.com
Gastric Emptying: A delay in gastric emptying can prolong the exposure of this compound's components to the highly acidic environment of the stomach, potentially increasing the degradation of acid-labile ascorbic acid and preventing the dissolution of poorly soluble rutin. derangedphysiology.com
Intestinal Transit: Once in the small intestine, the transit time influences the duration of contact with the absorptive surfaces and areas with optimal pH for dissolution. nih.gov Changes in gastric and intestinal transit rates can affect the absorption efficiency of bioactive compounds. nih.gov A prolonged transit time may be favorable for slowly permeating molecules, whereas increased motility can have a negative impact on absorption. researchgate.net
Preclinical Efficacy and Mechanistic Insights in Disease Models
Oxidative Stress-Related Conditions
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases, including skin damage induced by ultraviolet (UV) radiation. Preclinical studies have explored the protective effects of Ascorutin's components against oxidative insults in relevant cell models.
UV Radiation-Induced Oxidative Stress in Skin Cell Models (e.g., Keratinocytes, Fibroblasts)
Exposure to UV radiation is a major environmental factor contributing to oxidative stress in the skin, affecting key cell types such as keratinocytes and fibroblasts. Research indicates that the combination of ascorbic acid and rutin (B1680289) can provide enhanced antioxidant protection against UV-induced skin damage in these cell types. This combined treatment has been shown to significantly increase the activity of antioxidant enzymes, including catalase (CAT) and superoxide (B77818) dismutase (SOD) researchgate.net. The viability of keratinocytes and fibroblasts exposed to UVA radiation has been assessed in studies investigating the protective effects of these compounds researchgate.net. UV irradiation and hydrogen peroxide stimulation are known to induce oxidative stress in human immortalized epidermal keratinocytes (HaCat) and human dermal fibroblasts (HDFs), evidenced by elevated levels of ROS and malondialdehyde (MDA), decreased antioxidant enzyme activity, DNA damage, protein carbonylation, and apoptosis mdpi.com. Studies on reconstructed skin models exposed to non-extreme daily UV radiation have also revealed oxidative stress responses in both epidermal keratinocytes and dermal fibroblasts, with a differential response observed between the cell types plos.org, researchgate.net. Fibroblasts showed a faster response with a majority of gene inductions related to oxidative stress markers compared to keratinocytes plos.org, researchgate.net.
Mechanisms of Cytoprotection against Oxidative Damage
The cytoprotective effects of ascorbic acid and rutin against oxidative damage involve multiple mechanisms. The combination of ascorbic acid and rutin has demonstrated higher antioxidant properties compared to the activity of the single compounds alone, showing a stronger effect against UV-induced reactive oxygen species generation nih.gov. This combination also increased the activity of antioxidant enzymes like catalase, superoxide dismutase, and thioredoxin reductase, which are impaired following UV irradiation nih.gov. Ascorbic acid additionally stimulated UV-induced bilitranslocase activity, which is responsible for rutin transport, thereby potentially favoring rutin's effect on the Nrf2 pathway nih.gov. The Nrf2 pathway is a key regulator of the cellular antioxidant response. Studies have shown that rutin, as a polyphenol, affects cellular metabolism not only through ROS scavenging but also by inactivating prooxidant enzymes and activating the cytoprotective transcription factor Nrf2 nih.gov. Furthermore, the mixture significantly silenced the UV-induced expression of the pro-inflammatory factor NFκB and pro-apoptotic proteins such as caspases 3, 8, and 9 nih.gov. Ascorbic acid has also been found to modulate the expression of genes involved in DNA repair, such as MLH1 and p73, which can improve cellular susceptibility to apoptosis triggered by DNA-damaging agents nih.gov. Pre-administered ascorbic acid has shown protection against oxidative damage in the liver of rats by attenuating the disruption of the antioxidant defense system and reducing increases in NO generation and neutrophil infiltration nih.gov. In cultured human gingival fibroblasts, hydrogen-rich water accomplished cytoprotection from oxidative damage by declining ROS and diminishing glutathione (B108866) depletion medicinman.cz.
Modulation of Lipid Peroxidation Products
Lipid peroxidation, a process where free radicals damage lipids, is a significant consequence of oxidative stress. Studies have investigated the influence of ascorbic acid and rutin on lipid peroxidation products. The combination of ascorbic acid and rutin successfully decreased the oxidation of lipids induced by UV radiation in skin cell models researchgate.net. Ascorbate-enhanced lipid peroxidation has been observed in photooxidized cell membranes, where cholesterol was used as a probe, suggesting a free radical process catalyzed by membrane-bound iron nih.gov. This process involved the disappearance of singlet oxygen adducts like cholesterol 5α-hydroperoxide and the prevalence of free radical oxidation products nih.gov. The presence of ascorbic acid and/or nitrite (B80452) has been suggested to be important for cholesterol protection in fermented meat products science.gov. Ascorbic acid has also been shown to reduce lipid oxidation in irradiated ground beef science.gov. In a model system mimicking cell membranes, the influence of ascorbic acid on lipid peroxidation induced by chelate complexes of iron and copper ions in the presence of hydrogen peroxide has been examined mdpi.com. While ascorbate (B8700270) can accelerate lipid peroxidation induced by Fe(II) and Cu(II) ions in the absence of a quinone-chelator, its effect varies depending on the specific metal complex mdpi.com. Lipid peroxidation relies on the reaction of oxygen-derived free radicals with polyunsaturated fatty acids (PUFAs), resulting in lipid peroxyl radicals and hydroperoxides mdpi.com. The generation of toxic lipid-derived peroxide species can result from both non-enzymatic and enzymatic processes, often involving catalytically active iron mdpi.com. Measuring malondialdehyde (MDA) levels is a common method to evaluate lipid peroxidation mdpi.com, nih.gov.
Here is a summary of findings related to oxidative stress and lipid peroxidation:
| Study Context | Cell Type / Model | Oxidative Stress Inducer | Key Findings | Citation |
| UV-induced skin damage | Keratinocytes, Fibroblasts | UV radiation | Increased antioxidant enzyme activity (CAT, SOD), decreased ROS, reduced lipid and protein oxidation, targeted pro-inflammatory/apoptotic pathways. | researchgate.net, nih.gov |
| Oxidative stress response in reconstructed skin | Keratinocytes, Fibroblasts | Daily UV radiation | Differential response, faster and more gene inductions in fibroblasts. ROS production in both cell types. | plos.org, researchgate.net |
| Cytoprotection mechanisms | Skin cells, Liver (rats) | UV, Oxidative stress | Increased antioxidant enzyme activity, ROS scavenging, modulation of Nrf2, NFκB, caspases, DNA repair genes (MLH1, p73). | nih.gov, nih.gov, nih.gov, nih.gov |
| Lipid peroxidation modulation | Cell membranes, Meat products, Micelles | Photooxidation, Storage, Metal ions | Influences formation of cholesterol oxidation products, reduces lipid oxidation, complex interaction with metal ions in peroxidation. | nih.gov, science.gov, mdpi.com |
Investigative Oncology Research
The role of ascorbic acid and rutin, components of this compound, has also been investigated in the context of oncology research, focusing on their effects on cancer cell lines and tumor models.
Selective Cytotoxicity in Cancer Cell Lines: Mechanistic Studies
Pharmacologic concentrations of ascorbate have demonstrated selective cytotoxicity towards certain cancer cell types while having little effect on immortalized normal cells nih.gov. This selective killing is often dependent on the generation of hydrogen peroxide (H2O2) nih.gov, nih.gov. H2O2 production is dependent on ascorbate concentration and incubation time nih.gov. Pharmacological ascorbate concentrations producing extracellular H2O2 can diffuse into cells, leading to cell death nih.gov. Ascorbate has been shown to decrease viability in various pancreatic cancer cell lines, an effect reversed by H2O2 scavengers nih.gov. Treatment with ascorbate induced a caspase-independent cell death associated with autophagy in pancreatic cancer cells nih.gov. The threshold for cytotoxicity can differ between cancer cell lines mdpi.com. Rutin has also been noted to have toxic effects on cancer cells within a certain concentration range nih.gov. Ascorbate exerts anti-proliferative effects on tumor cells, even at concentrations below the IC50, by interfering with the cell cycle, specifically by inducing a G0/G1 arrest nih.gov. The cellular consequences of ascorbate in malignant cells appear manifold, influencing iron uptake, releasing apoptosis-inducing factor (AIF) from mitochondria, increasing expression of p53 and p21, decreasing mitochondrial membrane potential, activating caspase 3, reducing HIF-1 levels, inhibiting COX-2 expression, and modulating IGF-II production nih.gov. Selective cytotoxicity has also been observed for extracts from other natural sources against digestive cancer cell lines brieflands.com.
Induction of Apoptosis in Murine Tumor Models
Preclinical studies using murine tumor models have provided evidence for the potential of ascorbic acid to inhibit tumor growth and prolong survival. In vivo studies with pancreatic tumor cells delivered subcutaneously into the flank region of nude mice showed that treatment with ascorbate inhibited tumor growth and prolonged survival nih.gov. This effect was associated with the mechanisms observed in vitro, including the induction of cell death nih.gov. Ascorbate treatment has been shown to induce apoptosis in various cancer cell lines nih.gov. While the search results did not provide extensive data specifically on this compound in murine tumor models, one mention in the context of apoptosis induction in Ehrlich ascites tumor suggests potential activity psu.edu. Studies on other compounds, such as Arylquin 1, have demonstrated inhibition of tumor progression and induction of apoptosis in colon cancer cells in mouse xenograft models researchgate.net. Arsenic trioxide has also been shown to induce apoptosis in tumor cell lines and inhibit tumor proliferation nih.gov.
Here is a summary of findings related to investigative oncology research:
| Study Context | Cell Type / Model | Observed Effect | Key Mechanisms Involved | Citation |
| Selective Cytotoxicity in Cancer Cell Lines | Pancreatic cancer cell lines, various cancer cell lines | Decreased cell viability, anti-proliferative effects | H2O2 generation, caspase-independent cell death, autophagy, cell cycle arrest (G0/G1), modulation of various cellular pathways. | nih.gov, nih.gov |
| Cytotoxicity of Rutin | Cancer cells | Toxic effects | Observed within a certain concentration range. | nih.gov |
| Induction of Apoptosis in Tumor Models | Murine tumor models (pancreatic), Ehrlich ascites tumor | Inhibited tumor growth, prolonged survival, apoptosis induction | Associated with in vitro mechanisms (H2O2, autophagy, cell cycle effects). Potential activity suggested for this compound in Ehrlich ascites tumor. | nih.gov, nih.gov, psu.edu |
Sensitization to Chemotherapeutic Agents in Preclinical Settings
Preclinical studies have explored the potential of ascorbic acid, a component of this compound, to enhance the efficacy of chemotherapy. Research indicates that pharmacological ascorbate can act as a sensitizing agent for cancer cells when combined with standard-of-care chemotherapy nih.govnih.gov. This sensitization is thought to be mediated, in part, by a hydrogen peroxide (H₂O₂)-mediated mechanism nih.gov. Studies have demonstrated dose-dependent, selective radiosensitization of cancer cell lines, such as pancreatic ductal adenocarcinoma cells, when exposed to pharmacological ascorbate nih.gov. This relationship was found to be dependent on increased DNA damage, which could be partially inhibited by catalase nih.gov. The literature suggests that adjuvant ascorbate demonstrates preclinical anti-cancer efficacy in combination with various genotoxic chemotherapeutic agents across a range of cancers nih.gov.
Modulation of Gene Expression and Epigenetic Signatures in Cancer Cells
Ascorbic acid, a key component of this compound, has been shown to influence gene expression and epigenetic signatures in cancer cells. Pharmacological doses of ascorbate have been observed to induce substantial epigenetic changes in human metastatic melanoma cells nih.gov. These changes include a moderate inhibition of histone deacetylase (HDAC) enzymes and a prominent inhibition of DNA methyltransferase (DNMT) nih.gov. Furthermore, pharmacological doses of ascorbate appeared to alter the microRNA (miRNA) expression profile, leading to the up-regulation of miRNAs primarily involved in tumor suppression and drug resistance nih.gov. For instance, incubation of BLM cells with 8 mM ascorbate for one hour resulted in the up-regulation of 32 miRNAs (4- to 38-fold) compared to physiological ascorbate concentrations nih.gov. Ascorbic acid may also act as an epigenetic modulator by increasing the activity of TET enzymes, which leads to DNA demethylation and increased expression of tumor suppressor genes in cancer cells nih.gov. Ascorbate can also influence the activity of HIF hydroxylases, potentially decreasing HIF activity and slowing tumor growth nih.gov.
Neurodegenerative Disease Models
Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases mdpi.com. Ascorbic acid plays a crucial role in antioxidant defense within the central nervous system (CNS) nih.govresearchgate.net.
Neuroprotective Mechanisms against Oxidative Stress Injury in Neuronal Cells
Ascorbic acid provides antioxidant protection against oxidative damage within the CNS nih.govresearchgate.net. It functions as a potent reductant and is oxidized when it carries out its antioxidant activity nih.gov. Astrocytes play a role in recycling oxidized ascorbic acid, reducing it in the glial intracellular milieu and accumulating it before releasing it to the extracellular space to contribute to neuronal antioxidant defense nih.gov. Studies using Raman microspectroscopy have shown that ascorbic acid can protect hippocampal neurons against oxidative stress induced by hydroxyl radicals, presumably by scavenging these radicals nih.gov.
Application in Other Neurological Disease Models (e.g., Parkinson's using Zebrafish)
Zebrafish are utilized as a model for investigating CNS disorders like Parkinson's disease (PD) mdpi.comnih.gov. While this compound itself is not mentioned in the provided search results in the context of Parkinson's zebrafish models, the models themselves are discussed. Chemically induced PD models in zebrafish, often using neurotoxins like MPTP, exhibit features similar to mammalian PD, including the loss of dopaminergic neurons and altered locomotor behavior mdpi.comfrontiersin.orgnih.govfrontiersin.org. These models are used for screening potential therapeutic agents and investigating underlying molecular mechanisms mdpi.com. Oxidative stress and mitochondrial dysfunction are implicated in these models mdpi.comfrontiersin.org.
Vascular and Metabolic Studies
Influence on Carbohydrate and Lipid Metabolism in Animal Models
Studies in animal models have indicated that this compound may exert a positive influence on carbohydrate and lipid metabolism. Research suggests that a regimen involving mineral water and this compound can lead to improvements in carbohydrate and lipid metabolic profiles. This approach has been associated with an elevation in plasma ascorbic acid content and a reduced requirement for sugar-reducing medications science.govscience.gov. While the precise mechanisms by which the combined compound this compound modulates these metabolic pathways require further detailed investigation, the presence of ascorbic acid, known for its role as an antioxidant and cofactor in various enzymatic reactions, and rutin, a flavonoid with potential metabolic effects, likely contributes to the observed outcomes.
Mechanisms related to Endothelial Function in Preclinical Models
Preclinical models have highlighted the significant impact of ascorbic acid, a key component of this compound, on endothelial function. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability and increased oxidative stress, is implicated in cardiovascular and neurovascular diseases nih.gov. Ascorbate demonstrates therapeutic potential in mitigating endothelial dysfunction nih.gov. Computational models have predicted that ascorbate, at concentrations ranging from 0.1 to 100 µM, can enhance endothelial cell NO production, increase total biopterin (B10759762) and the biopterin ratio in a dose-dependent manner, and reduce the extent of cellular oxidative stress nih.gov.
Furthermore, ascorbate has been shown to increase tetrahydrobiopterin (B1682763) (BH4) availability and restore endothelial nitric oxide synthase (eNOS) coupling under conditions of oxidative stress nih.gov. At higher concentrations (1-10 mM), ascorbate can function as an antioxidant by directly scavenging superoxide (O₂•⁻) and peroxynitrite (ONOO⁻) nih.gov. Ascorbate also promotes endothelial cell proliferation and the formation of capillary-like structures in cell cultures, potentially by stimulating the synthesis of type IV collagen nih.gov. Its ability to spare endothelial cell-derived nitric oxide contributes to the modulation of vascular tone nih.gov. Low levels of ascorbate have been correlated with cardiovascular and neurovascular diseases nih.gov.
Impact on Extracellular Matrix Remodeling in Vascular Pathogenesis Models
Extracellular matrix (ECM) remodeling is a critical process in vascular pathogenesis, contributing to structural and functional alterations in blood vessels, such as arterial stiffness mdpi.com. This remodeling involves changes in the composition of the ECM, including the degradation of elastin (B1584352) and increased deposition of collagen, influenced by enzymes like matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) mdpi.com. Dedifferentiated vascular smooth muscle cells (VSMCs) are known to secrete ECM remodeling enzymes mdpi.com. Genetic factors and epigenetic mechanisms also play a role in the remodeling of the vein wall and the development of conditions like varicose veins, involving genes related to ECM organization oaepublish.comresearchgate.net. While the importance of ECM proteins in vascular health and disease is established, specific detailed preclinical studies elucidating the direct impact and mechanisms of this compound on ECM remodeling in vascular pathogenesis models were not prominently featured in the search results. However, given that its components, particularly rutin, possess antioxidant and anti-inflammatory properties that can influence cellular behavior and the microenvironment, further research may clarify this compound's specific role in modulating ECM dynamics.
Other Preclinical Model Applications
Anti-inflammatory Mechanisms in Animal Models
Inflammation is a fundamental process involved in the pathology of numerous acute and chronic diseases nih.gov. Preclinical animal models are indispensable tools for evaluating the efficacy and mechanisms of anti-inflammatory agents nih.govnih.gov. Research into natural products and phytoconstituents in animal models has revealed various anti-inflammatory mechanisms, often involving the modulation of key regulatory molecules such as cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and cytokines nih.govmdpi.com. For instance, studies on myricetin, a flavonoid structurally related to rutin, have demonstrated anti-inflammatory effects in a DSS-induced colitis mouse model by regulating the balance of Treg/Th17 cells and activating the aryl hydrocarbon receptor (AhR) signaling pathway foodandnutritionresearch.net. While these studies highlight general anti-inflammatory pathways explored in animal models, specific detailed mechanisms of this compound's anti-inflammatory action in various animal models require further dedicated investigation.
Analytical and Bioanalytical Methodologies in Ascorutin Research
Separation and Quantification Techniques for Ascorbic Acid and Rutin (B1680289)
The accurate determination of ascorbic acid and rutin in mixtures and pharmaceutical formulations is crucial. Several chromatographic and electrochemical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Component Analysis
HPLC is a widely used technique for the separation and quantification of ascorbic acid and rutin due to its sensitivity, selectivity, and ability to handle complex samples. Different HPLC methods have been developed, utilizing various stationary phases and mobile phases.
One method describes a simple isocratic HPLC procedure using a C8 Zorbax column (150 mm x 4.6 mm, 5µm) with UV detection at 270 nm for the simultaneous determination of rutin and ascorbic acid in pharmaceutical formulations. The mobile phase consisted of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (80:20, v/v) with the pH adjusted to 6.3 by orthophosphoric acid, delivered at a flow rate of 0.8 mL/min. This method showed linearity over concentration ranges of 2.0-6.0 µ g/spot for rutin and 4.0-8.0 µ g/spot for ascorbic acid. Another application of this method using a C8 column involved concentration ranges of 5.0-40.0 µg/mL for rutin and 0.5-10.0 µg/mL for ascorbic acid, also with UV detection at 270 nm. derpharmachemica.com
Another reported HPLC-UV method for the simultaneous determination of ascorbic acid and rutin in pure forms and pharmaceutical dosage forms utilized a Phenomenex C18 analytical column. researchgate.netnih.gov The mobile phase was composed of 0.1% v/v acetic acid in water and acetonitrile (75:25, v/v), run in isocratic mode at a flow rate of 1 mL/min. researchgate.netnih.gov UV detection was performed at 257 nm. researchgate.netnih.gov This method achieved average retention times of 2.72 minutes for ascorbic acid and 7.00 minutes for rutin. researchgate.netnih.gov Linearity was observed in the concentration range of 5.0-30.0 µg/mL for ascorbic acid and 10.0-60.0 µg/mL for rutin. researchgate.netnih.gov The limits of detection were reported as 1.06 µg/mL for ascorbic acid and 1.89 µg/mL for rutin, with limits of quantification at 3.54 µg/mL and 6.31 µg/mL, respectively. researchgate.netnih.gov
A liquid chromatographic method for the separation and determination of rutin and ascorbic acid in oral dosage forms used a Lichrosorb C18 column with a mobile phase of water-methanol (55:45 V/V) and detection at 250 nm. tandfonline.comtandfonline.com Phenacetin was used as an internal standard. tandfonline.comtandfonline.com
HPLC methods have also been developed and validated for the separation and determination of ascorbic acid and rutin in the presence of other antioxidants like hesperidin, using pentafluorophenyl (PFP) bonded phases. rsc.org UV detection was accomplished at 260 nm using a Diode Array Detector (DAD). rsc.org
Interactive Table 1: Summary of HPLC Methods for Ascorbic Acid and Rutin Analysis
| Column Type | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Ascorbic Acid Retention Time (min) | Rutin Retention Time (min) | Linearity Range (µg/mL) (AA) | Linearity Range (µg/mL) (RU) | Reference |
| C8 Zorbax | Ammonium acetate buffer: ACN (80:20, pH 6.3) | 270 | 0.8 | Not specified | Not specified | 4.0-8.0 (µ g/spot ), 0.5-10.0 | 2.0-6.0 (µ g/spot ), 5.0-40.0 | derpharmachemica.com |
| Phenomenex C18 | 0.1% Acetic acid in water: ACN (75:25) | 257 | 1.0 | 2.72 | 7.00 | 5.0-30.0 | 10.0-60.0 | researchgate.netnih.gov |
| Lichrosorb C18 | Water: Methanol (B129727) (55:45) | 250 | Not specified | Not specified | Not specified | 1-5 | 0.5-2.5 | tandfonline.comtandfonline.com |
| PFP | Not specified | 260 | Not specified | Not specified | Not specified | 80-800 | 20-220 | rsc.org |
Electrochemical Methods (e.g., Potentiometry for Antioxidant Activity)
Electrochemical methods, particularly voltammetry and potentiometry, are valuable for analyzing compounds like ascorbic acid and rutin due to their redox properties. These techniques can be used for both quantitative determination and the assessment of antioxidant activity.
Square-wave pulse voltammetry has been successfully applied for the determination of ascorbic acid in a mixture with rutin, using a carbon paste electrode modified with a carbon-chitosan nanotube film. encyclopedia.pubresearchgate.net Cyclic voltammetry with a glassy carbon electrode modified with a polymerized film has also been used for sensitive determination of ascorbic acid. encyclopedia.pub Differential pulse voltammetry has been applied for pharmaceutical analysis of ascorbic acid using modified carbon paste electrodes. encyclopedia.pub
A simple and highly sensitive electrochemical method for the simultaneous detection of ascorbic acid and rutin was developed using an acetylene (B1199291) black paste electrode coated with a cetyltrimethyl ammonium bromide film. researchgate.net Another study achieved simultaneous voltammetric determination of ascorbic acid and rutin using an acetylene black paste electrode modified with a multi-walled carbon nanotubes-chitosan composite film. researchgate.netnih.gov This modified electrode significantly increased the peak currents of both compounds and provided a large anodic peak potential difference (342mV), attributed to the excellent conductivity and adsorptive abilities of the materials. nih.gov Under optimized conditions, good linearity was obtained for ascorbic acid in the concentration range of 1 µM - 0.4 mM in the presence of 10 µM rutin, and for rutin in the range of 20 nM - 10 µM in the presence of 1 mM ascorbic acid. nih.gov The detection limits were 0.8 µM for ascorbic acid and 10 nM for rutin. nih.gov
Potentiometry is specifically mentioned for measuring the level of antioxidant activity of ascorbic acid and rutin, as well as their combination in Ascorutin. researchgate.netzsmu.edu.uazsmu.edu.uadntb.gov.ua One study investigated the antioxidant interaction between ascorbic acid and rutin in this compound tablets using a potentiometric method. researchgate.netzsmu.edu.uazsmu.edu.ua The level of antioxidant activity was measured for individual solutions of rutin and ascorbic acid, and their combination. researchgate.netzsmu.edu.uazsmu.edu.ua The experimental value for the combination of rutin and ascorbic acid in this compound was found to be less than the theoretical additive value, suggesting an antagonistic effect on antioxidant properties in that specific context. researchgate.netzsmu.edu.uazsmu.edu.ua A potentiometric assay for determining the antioxidant activity of ascorbic acid has been developed and validated, showing linearity in the concentration range of 0.002 – 0.02 mol/L. nuph.edu.ua
Galvanostatic coulometry is another electrochemical method that has been used for the determination of phenolic compounds, including rutin and ascorbic acid, in drugs like this compound tablets, without prior separation. researchgate.net This method utilizes electrogenerated bromine and iodine as titrants. researchgate.net
Spectroscopic Approaches
Spectroscopic methods provide valuable information about the concentration and structural aspects of ascorbic acid and rutin.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a straightforward method for the quantitative determination of ascorbic acid and rutin, particularly in solutions where interference from other substances is minimal or can be accounted for. Both ascorbic acid and rutin exhibit characteristic absorption in the UV region. dergipark.org.trjuniperpublishers.com
One study used a bivariate method based on measuring absorbance at selected wavelengths for the simultaneous determination of ascorbic acid and rutin. derpharmachemica.com Another approach involved first-derivative of ratio spectra for the determination of ascorbic acid in the presence of rutin, where rutin can be measured directly at 363 nm without interference from ascorbic acid. derpharmachemica.com Derivative spectrophotometry has been applied for the individual determination of ascorbic acid and rutin in pharmaceutical tablets without requiring reagents or preliminary separations, by measuring their first derivative absorbance values at specific wavelengths (258.8 nm for ascorbic acid and 337.4 nm for rutin). dergipark.org.tr
UV spectrophotometry is commonly used to determine ascorbic acid content because it is a simple method and Vitamin C absorbs UV rays easily. juniperpublishers.com The 2,4-DNPH method, which involves a coupling reaction after oxidation of ascorbic acid to dehydroascorbic acid, followed by measurement of the colored product using UV spectrophotometry, is also used for determining total vitamin C content. juniperpublishers.com
UV-Vis spectroscopy can also be used to identify different species of ascorbic acid (undissociated, mono-anion, and di-anion) in aqueous solution at different pH conditions, as each species has a distinct absorption band in the UV-Vis region. researchgate.net
Raman Spectroscopy for Chemical Aspects and Structure-Spectrum Relationships
Raman spectroscopy provides information about the vibrational modes of molecules, which can be used to identify compounds and study their structural characteristics and interactions.
Raman spectroscopy has been used to investigate the structure of ascorbic acid. nih.govspectroscopyonline.com Studies on the Raman spectra of ascorbic acid in different states (dissolved in water, crystal powder) have shown spectral differences, which can be attributed to changes in molecular structure caused by factors like hydrogen bonding with water molecules. nih.gov High-pressure Raman measurements of ascorbic acid have been conducted to determine phase changes and crystal symmetry through spectral interpretation. spectroscopyonline.com The Raman spectrum of ascorbic acid crystal shows strong scattering lines corresponding to specific functional groups and vibrations, such as C-O bending, C=C stretching, and C-H stretching. spectroscopyonline.com
Raman spectroscopy can also be used in the analysis of biological samples to characterize components like proteins, lipids, and nucleic acids. mdpi.com While the direct application of Raman spectroscopy specifically to this compound as a combined entity for detailed structural analysis is less commonly reported compared to the individual components, the technique's ability to provide vibrational fingerprints makes it potentially useful for understanding the chemical state and interactions of ascorbic acid and rutin in a mixture or formulation. Resonance enhancement can occur when the excitation wavelength is close to the electronic absorption band of the analyte, leading to increased signal intensity for specific vibrational modes. researchgate.net For ascorbic acid, the UV absorption band at ~247 nm can cause strong resonance enhancement for the ring C-C stretching mode. researchgate.net
Mass Spectrometry (MS) Based Methods
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a highly selective and sensitive method for analyzing complex samples.
Liquid chromatography coupled with mass spectrometry (LC-MS) has been used in research involving ascorbic acid and rutin, particularly in studies investigating their effects in biological systems. nih.govacs.orgmdpi.com For example, LC-MS/MS has been employed to analyze peptide mixtures in studies examining the cytoprotective effects of ascorbic acid and rutin on skin fibroblasts, allowing for protein identification and quantification. nih.gov Ultra high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) has been developed for the rapid and sensitive determination of ascorbic acid and dehydroascorbic acid in plant foods. mdpi.com This method allows for simultaneous determination without prior derivatization and offers high selectivity and sensitivity. mdpi.com
While direct MS analysis of this compound as a single entity might be less common than analyzing its components, LC-MS based methods are invaluable for the identification and quantification of ascorbic acid and rutin in various matrices, including biological samples and complex formulations, providing detailed information about their presence and concentration.
LC-MS for Identification and Quantification of Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for the separation, identification, and quantification of compounds, including metabolites, in complex mixtures. While direct studies on "this compound LC-MS metabolites" were not prominently found in the search results, LC-MS is a standard method for analyzing its individual components, rutin and ascorbic acid, and their metabolic products. Studies on the analysis of rutin and ascorbic acid often employ LC-MS or related chromatographic and spectrophotometric methods for their determination in various samples.
Proteomics and Metabolomics for Holistic Biological System Evaluation
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These approaches provide a holistic view of the cellular and biochemical changes occurring under specific conditions. While the search results did not yield direct studies on "this compound proteomics" or "this compound metabolomics," these methodologies are broadly applied in research involving bioactive compounds like rutin and ascorbic acid to understand their impact on biological pathways and networks. Evaluating the effects of this compound on a biological system would logically involve analyzing changes in protein expression (proteomics) and the complete set of metabolites (metabolomics) to gain comprehensive insights into its mechanisms of action.
Novel Analytical System Development
The development of novel analytical systems is crucial for improving the sensitivity, speed, and efficiency of detecting and quantifying compounds like those in this compound.
Label-Free Nanoparticle-Based Detection Systems (e.g., Silver Triangular Nanoplates)
Nanoparticle-based detection systems offer high sensitivity and can often be label-free, simplifying procedures and reducing costs. Silver nanoparticles, particularly silver triangular nanoplates (Ag TNPs), have been explored for the detection of ascorbic acid. These systems often utilize the unique optical properties of nanoparticles, such as Surface Plasmon Resonance (SPR), which can change upon interaction with the analyte.
One method describes a colorimetric detection of ascorbic acid based on the formation of anisotropic silver nanoparticles. sharif.edusharif.edusharif.edu This method utilizes the reduction of silver ions by ascorbic acid, leading to the formation of triangular silver nanoparticles with distinct SPR peaks allowing for quantitative spectrophotometric detection. sharif.edusharif.edu Another study highlights a rapid and sensitive colorimetric method for ascorbic acid detection using label-free silver triangular nanoplates. nih.govscdi-montpellier.frresearchgate.netwpunj.eduresearchgate.netnih.gov This method relies on the protective effect of ascorbic acid on Ag TNPs against chloride-induced etching. nih.govscdi-montpellier.frwpunj.eduresearchgate.netnih.gov In the absence of ascorbic acid, chloride ions etch the Ag TNPs, causing a color change from blue to yellow. nih.govscdi-montpellier.frwpunj.eduresearchgate.netnih.gov The presence of ascorbic acid protects the nanoplates, maintaining the blue color, enabling colorimetric detection in the range of 0–40.00 μM with a detection limit of 2.17 μM. nih.govscdi-montpellier.frwpunj.eduresearchgate.netnih.gov
Silver triangular nanoplates have also been investigated as probes for the spectrophotometric determination of bioflavonoids like rutin. mdpi.comresearchgate.net The interaction between label-free Ag TNPs and bioflavonoids in the presence of silver(I) ions can lead to changes in the plasmon resonance band, allowing for their detection. mdpi.comresearchgate.net
High-Throughput Ligand Binding Detection via Bioconjugation
Computational and Bioinformatics Approaches
Computational methods, particularly molecular docking, play a significant role in understanding the potential interactions of compounds with biological targets at a molecular level.
Molecular Docking Analysis for Receptor/Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor or enzyme) when bound to each other, forming a stable complex. This helps in understanding the binding affinity and the types of interactions involved.
Molecular docking studies have been extensively performed on rutin, one of the main components of this compound, to investigate its interactions with various proteins and enzymes. Rutin has been docked with matrix metalloproteinases (MMP2, MMP3, MMP8, and MMP12), showing varying binding energies and interactions with specific amino acid residues. primescholars.com For example, rutin exhibited a binding free energy of -10.19 kcal/mol with MMP2. primescholars.com Rutin has also been studied for its interaction with SARS-CoV-2 proteins, including the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), papain-like protease (PLpro), and spike (S)-protein, showing significant binding affinities. nih.gov The binding energy with Mpro was reported as -8.9 kcal/mol, involving hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking has also been used to evaluate rutin's potential as an agonist for Peroxisome Proliferator-activated Receptor gamma (PPARγ), showing a binding energy of -7.8 kcal/mol. journaljammr.com Furthermore, rutin has been docked with apoptotic proteins such as Tumor Necrosis Factor (TNF-alpha), Caspase-3, and others, to explore binding modes and affinities. researchgate.net Interactions with inflammatory proteins like CRP, Keap-1, IL-1β, IL-6, and TNF-α have also been investigated through molecular docking, revealing favorable binding energies. nih.gov
Ascorbic acid, the other key component of this compound, has also been subjected to molecular docking studies to understand its interactions with various biological targets. Ascorbic acid has been docked with enzymes like tyrosinase, showing interactions with amino acid units in the active site and hydrogen bonds with copper ions. eurekaselect.com Molecular docking analysis confirmed the interaction of ascorbic acid with lanosterol (B1674476) 14-α-demethylase enzyme in Fluconazole-resistant Candida albicans. nih.gov Studies have also explored the binding of ascorbic acid with lipid-lowering drug targets such as ATP citrate (B86180) lyase, lanosterol 14α-demethylase, squalene (B77637) synthase, and Niemann Pick C1 like Protein, suggesting squalene synthase as a strong binding target. kspublisher.com Molecular docking has also been used to study the interaction of ascorbic acid with glutathione (B108866) peroxidase (GPX), revealing a favorable binding affinity. medwinpublishers.com Additionally, ascorbic acid's interactions with cyclooxygenase-1 (COX-1) and plasminogen enzymes have been investigated through in silico docking, showing notable binding affinities. nih.gov
Here is a summary of some molecular docking findings for Rutin and Ascorbic Acid:
| Compound | Target Protein/Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| Rutin | MMP2 | -10.19 | GLU | primescholars.com |
| Rutin | MMP3 | -7.79 | Leucine 70, Thyronine 88 | primescholars.com |
| Rutin | MMP8 | -8.83 | Alanine 184, Alanine 182, Histidine 222, Histidine 218 | primescholars.com |
| Rutin | MMP12 | -6.08 | Cysteine 58, Histidine 57 | primescholars.com |
| Rutin | SARS-CoV-2 Mpro | -8.9 | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Rutin | PPARγ | -7.8 | GLU 319, ILE 369, LEU 368, MET 362, PHE 321, PHE 310, LEU 497, ALA 320, LYS 289, ILE 354 | journaljammr.com |
| Rutin | Keap-1 | -10.4 | Ser363, Gly364, Leu365, Ser383, Asn414, Ile416, Leu557, Arg415, Gly509 | nih.gov |
| Rutin | TNF-α | -8.7 | Gly121, Tyr151, Leu57, Tyr59 | nih.gov |
| Rutin | IL-1β | -8.2 | Not specified in snippet | nih.gov |
| Ascorbic Acid | Tyrosinase | Not specified | Histidine 263, Serine 282, Phenylalanine 264, Valin 283, Cu1, Cu2 | eurekaselect.com |
| Ascorbic Acid | Lanosterol 14-α-demethylase (C. albicans) | Active interaction | Not specified in snippet | nih.gov |
| Ascorbic Acid | Squalene Synthase | -4.69 | Ser53, Thr50, Tyr73, Ser53, Arg77, Phe54, Arg52, Met295, Ala55, Pro292 | kspublisher.com |
| Ascorbic Acid | Glutathione Peroxidase (GPX) | Favorable binding affinity | Not specified in snippet | medwinpublishers.com |
| Ascorbic Acid | COX-1 | -6.2 | HIS388 A, THR206 A | nih.gov |
| Ascorbic Acid | Plasminogen | -5.8 | GLY739 A, GLU687 A, GLY565 A, GLY686 A, CYS737 A | nih.gov |
| Ascorbic Acid | PHD2 | -5.7 | Tyr303, Try329 (van der Waals) | biomedpress.org |
| Ascorbic Acid | Cytochrome c peroxidase | -5.26 | His181, Gly41, Val45, Arg184 | nih.gov |
| Ascorbic Acid | Streptococcus pneumoniae hyaluronate lyase | -4.54 | Not specified in snippet | mdpi.com |
These computational studies provide valuable insights into the potential molecular targets and mechanisms of action of rutin and ascorbic acid, complementing experimental findings in this compound research.
Bioinformatics for Molecular Target Identification
Bioinformatics approaches, including network pharmacology and molecular docking, are increasingly utilized to investigate the potential molecular targets and mechanisms of action of compounds like the components of this compound. These computational methods can help predict interactions between small molecules and target proteins, offering insights into their biological activities mdpi.comresearchgate.netresearchgate.netmdpi.comacs.orgnih.gov.
Studies focusing on ascorbic acid have employed bioinformatics to identify potential therapeutic targets in various conditions. For instance, a systematic study using network pharmacology aimed to reveal the primary predictive targets, cellular processes, and molecular pathways of vitamin C in treating pneumonia. This analysis identified 90 primary presumptive targets, with five core targets being mitogen-activated proteinase 1 (MAPK1), c-c chemokine receptor type 5 (CCR5), mitogen-activated proteinase 3 (MAPK3), angiotensin II type 2 (AT-2) receptor (AGTR2), and signal transducer and activator of transcription 3 (STAT3) nih.gov. The study concluded that vitamin C's anti-pneumonia effects are likely linked to the suppression of inflammation and enhancement of immunoregulation associated with these targets and pathways nih.gov.
Another bioinformatics study investigated the potential of vitamin C in treating sepsis, a life-threatening complication. Network assays identified 63 primary causal targets, with four optimal core targets being epidermal growth factor receptor (EGFR), mitogen-activated protein kinase-1 (MAPK1), proto-oncogene c (JUN), and signal transducer and activator of transcription-3 (STAT3). This research suggested that vitamin C's antisepsis effects are mechanistically and pharmacologically involved in suppressing immune dysfunction and inflammation nih.gov.
Molecular docking studies have also been used to explore the interaction of ascorbic acid with specific enzymes, such as glutathione peroxidase (GPX), a key enzyme in the antioxidant defense system. Computational methods, including docking and dynamics simulations, have predicted favorable binding affinity between vitamin C and GPX, supported by negative free energy values, suggesting strong interactions researchgate.net.
Rutin, the other main component of this compound, has also been subjected to bioinformatics analysis for target identification. Studies exploring active compounds from plants have utilized tools like SwissTargetPrediction, which predicts protein targets based on the similarity of small molecules to known active substances mdpi.com. Molecular docking is often employed to predict the interaction of compounds like rutin with specific targets, such as aldose reductase (AKR1B1), and estimate binding energy mdpi.comnih.gov. Research on the active ingredients of Saussurea involucrata, including rutin, has used molecular docking and dynamics simulations to study their interactions with target proteins related to conditions like COVID-19, identifying proteins such as AKR1B1, C5AR1, GSK3B, and IL1B as potential targets nih.gov.
These bioinformatics applications highlight the utility of computational methods in elucidating the potential molecular targets and mechanisms of action of this compound's components, providing a basis for further experimental validation.
Chemometrics and Data Processing in Analytical Research
Chemometrics, the application of statistical and mathematical methods to chemical data, plays a significant role in the analytical research of compounds, including those found in this compound. This field encompasses various techniques for data processing, calibration, classification, and optimization of analytical methods wiley.comresearchgate.netredalyc.org.
In the context of this compound's components, chemometric methods have been applied to analytical techniques for their determination and quality assessment. For instance, near-infrared spectroscopy (NIRS) combined with chemometric analysis has been explored for the non-destructive estimation of ascorbic acid content in intact acerola fruit. mdpi.comuclan.ac.uk. Multivariate calibration methods such as Partial Least Squares (PLS), interval Partial Least Squares (iPLS), and genetic algorithm-based PLS (GA-PLS) have been tested. The GA-PLS method with second derivative spectral pretreatment showed promising results for predicting ascorbic acid content with good accuracy mdpi.comuclan.ac.uk.
Chemometric methods, including principal component regression (PCR) and partial least squares (PLS), have also been applied in spectrophotometric analysis for the simultaneous determination of compounds like ascorbic acid and acetaminophen, particularly when spectral overlapping occurs nih.gov. These multivariate methods help in constructing calibration models and improving the accuracy of quantitative analysis in complex mixtures nih.gov.
Chromatographic fingerprint analysis combined with chemometrics has been used for the quality assessment of medicinal plants containing flavonoids like rutin. This involves establishing chromatographic profiles and using chemometric methods such as similarity calculation and principal component analysis (PCA) to analyze chemical patterns and differentiate between samples acs.org.
Chemometric techniques are essential for processing and interpreting the large datasets generated by modern analytical instruments, allowing for the extraction of meaningful information, method validation, and quality control in the analysis of compounds like ascorbic acid and rutin researchgate.netredalyc.org.
Synthetic Strategies and Structural Modifications of Ascorutin Components
Academic Synthesis of Ascorbic Acid Derivatives
L-ascorbic acid, a vital chiral molecule, has gained significant traction in organic synthesis for creating molecules of biological and chemotherapeutic importance. researchgate.net Its inherent structure provides a versatile scaffold for the synthesis of various derivatives.
In recent years, green chemistry principles have been increasingly applied to the synthesis of L-ascorbic acid derivatives to develop more environmentally benign processes. A primary focus has been the use of enzymatic catalysis, which offers high selectivity under mild conditions.
Lipases are frequently employed for the esterification of ascorbic acid to enhance its lipophilicity and stability. researchgate.net For instance, lipase-catalyzed synthesis has been used to produce ascorbyl-6-O-oleate. researchgate.net A notable green approach involves the lipase-mediated biosynthesis of novel compounds like 3-O-ethyl-L-ascorbyl-6-ferulate and 3-O-ethyl-L-ascorbyl-6-palmitate. mdpi.com This reaction uses a biocatalyst in 2-MeTHF, a solvent considered to be a greener alternative to many conventional organic solvents. mdpi.com The enzymatic process allows for the selective acylation of the primary hydroxyl group at the C-6 position, demonstrating the high regioselectivity achievable with biocatalysis.
Below is a table summarizing examples of green synthesis approaches for L-ascorbic acid derivatives.
Table 1: Green Synthesis of L-Ascorbic Acid Derivatives
| Derivative | Key Reagents/Catalyst | Solvent | Approach | Reference |
|---|---|---|---|---|
| 3-O-ethyl-L-ascorbyl-6-ferulate | 3-O-ethyl ascorbic acid, Ferulic acid, Lipase (B570770) Biocatalyst I | 2-MeTHF | Enzymatic Esterification | mdpi.com |
| 3-O-ethyl-L-ascorbyl-6-palmitate | 3-O-ethyl ascorbic acid, Palmitic acid, Lipase Biocatalyst I | 2-MeTHF | Enzymatic Esterification | mdpi.com |
Synthesis of Tetramic Acid Derivatives from Ascorbic Acid
L-ascorbic acid serves as an inexpensive and readily available starting material for the efficient synthesis of tetramic acid derivatives, a class of compounds with significant medicinal chemistry interest. nih.govbeilstein-journals.orgnih.gov These derivatives bear structural similarities to tetramic acid-based polyenic antibiotics. nih.govnih.gov
An established and practical synthetic route has been developed to produce dienyl tetramic acid derivatives from L-ascorbic acid. nih.govbeilstein-journals.org The multi-step synthesis proceeds through several key transformations, performed at ambient temperature with good yields. nih.govbeilstein-journals.org
The general synthetic pathway is as follows:
Protection and Rearrangement: The synthesis begins with the protection of the 5- and 6-hydroxyl groups of ascorbic acid, typically as an isopropylidene ketal, to form 5,6-O-Isopropylidene-ascorbic acid. nih.govbeilstein-journals.orgnih.gov This intermediate is then treated with a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield a tetronolactonyl allyl alcohol. nih.govbeilstein-journals.orgnih.gov
Oxidation: The resulting allylic alcohol is oxidized to the corresponding allylic aldehyde using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). nih.govbeilstein-journals.orgnih.gov
Chain Elongation: A Wittig olefination is then performed on the aldehyde to extend the carbon chain, producing tetranolactonyl dienyl esters. nih.govbeilstein-journals.orgnih.gov
Amination and Cyclization: These esters react with various amines to form intermediate 5-hydroxy lactams. nih.govbeilstein-journals.orgnih.gov
Dehydration: The final step involves the dehydration of the 5-hydroxy lactams, often using p-toluenesulphonic acid, to afford the target dienyl tetramic acid derivatives. nih.govbeilstein-journals.orgnih.gov
The key steps in this synthetic sequence are outlined in the table below.
Table 2: Key Steps in the Synthesis of Tetramic Acid Derivatives from L-Ascorbic Acid
| Step | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 5,6-O-Isopropylidene-ascorbic acid | DBU | Tetronolactonyl allyl alcohol | nih.govbeilstein-journals.orgnih.gov |
| 2 | Tetronolactonyl allyl alcohol | Pyridinium chlorochromate (PCC) | Tetronolactonyl allylic aldehyde | nih.govbeilstein-journals.orgnih.gov |
| 3 | Tetronolactonyl allylic aldehyde | Wittig Reagent | Tetranolactonyl dienyl ester | nih.govbeilstein-journals.org |
| 4 | Tetranolactonyl dienyl ester | Amines (R-NH₂) | 5-hydroxy lactam | nih.govbeilstein-journals.orgnih.gov |
Chemical Modification of Rutin (B1680289) and Other Flavonoids
The chemical modification of flavonoids like rutin is a prominent strategy to overcome limitations such as low lipid solubility and bioavailability. benthamdirect.com These modifications aim to enhance their utility in various applications by altering their physicochemical properties.
Esterification is a widely used method to increase the lipophilicity of flavonoids. By converting one or more of their polar hydroxyl groups into less polar ester groups, their solubility in nonpolar environments can be significantly improved. nih.gov This strategy has been successfully applied to rutin to create novel prodrugs with enhanced potential for topical delivery. benthamdirect.com
Enzymatic catalysis, particularly with lipases, has emerged as a powerful green chemistry tool for flavonoid esterification. whiterose.ac.ukrsc.org This approach offers high regio- and enantioselectivity. rsc.org Candida antarctica lipase B (CalB), often in an immobilized form like Novozym 435, is highly effective in catalyzing the acylation of rutin with various fatty acids, including lauric, palmitic, and stearic acids. rsc.orgnih.gov Research has shown that this enzymatic acylation of rutin is often regioselective, with esterification occurring specifically at the C4'''-hydroxyl position of the rhamnose moiety. rsc.org To drive the equilibrium towards ester formation, dehydrating agents such as silicon dioxide or molecular sieves are often incorporated into the reaction system. whiterose.ac.uk The resulting rutin esters exhibit increased lipophilicity that correlates with the length of the attached alkyl chain. whiterose.ac.ukrsc.org
The table below provides examples of rutin esterification.
Table 3: Examples of Rutin Esterification for Lipophilic Derivatives
| Derivative | Acyl Donor | Catalyst/Method | Key Findings | Reference |
|---|---|---|---|---|
| Rutin Palmitate | Palmitic Acid | Candida antarctica lipase B (CalB) | Regioselective esterification at the C4'''-position of the rhamnose moiety. | rsc.org |
| Rutin Laurate | Lauric Acid | CalB | Increased lipophilicity; antioxidant activity maintained. | nih.gov |
| Rutin Myristate | Myristic Acid | CalB | Maintained antioxidant profile compared to parent rutin. | nih.gov |
Mannich Reaction for Alkylamine Derivatives
The Mannich reaction is a versatile organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. It is a one-pot, three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine or ammonia. This reaction is a powerful tool for introducing an aminomethyl group into a molecule, which can significantly alter its biological properties.
Application to Rutin:
The flavonoid structure of rutin, with its multiple phenolic hydroxyl groups, provides sites for chemical modification. The Mannich reaction has been successfully applied to rutin to synthesize alkylamine derivatives. A notable example is the synthesis of octadecyl amine methyl rutin (RuC18). In this synthesis, rutin is reacted with octadecylamine (B50001) and formaldehyde in a methanol (B129727) solvent. This reaction can be carried out using either a conventional water-bath heating method or a microwave-assisted method, with the latter often providing advantages in terms of reaction rate. The introduction of a long-chain alkylamine like octadecylamine significantly increases the lipophilicity of the rutin molecule, which could potentially enhance its membrane permeability and alter its pharmacokinetic profile.
Application to Ascorbic Acid:
A comprehensive review of the scientific literature reveals a notable absence of studies detailing the application of the Mannich reaction to L-ascorbic acid for the synthesis of alkylamine derivatives. While ascorbic acid possesses acidic protons, its enediol lactone structure is highly susceptible to oxidation and degradation, particularly under the conditions often employed for Mannich reactions. The inherent instability of the ascorbic acid molecule likely presents significant challenges for this type of synthetic modification, leading researchers to explore other derivatization strategies to enhance its stability and bioavailability.
Exploration of Structure-Activity Relationships (SAR) in Preclinical Models
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the components of Ascorutin, various derivatives have been synthesized and evaluated in preclinical models to elucidate these relationships.
SAR of Rutin Derivatives:
While specific preclinical SAR studies on the alkylamine derivatives of rutin synthesized via the Mannich reaction are not extensively documented in the available literature, broader SAR studies on other rutin derivatives provide valuable insights into how structural modifications impact its biological effects.
Glycosylation and Acylation: The glycosidic moiety (rutinose) in rutin plays a significant role in its solubility and bioavailability. Modifications of this sugar part, or the aglycone (quercetin), can dramatically alter its activity. For instance, enzymatic acylation of rutin with fatty acids to produce derivatives like rutin oleate (B1233923) and rutin linoleate (B1235992) has been shown to increase its lipophilicity. frontiersin.org Computational predictions suggest that these esters have a lower drug-likeness score compared to the parent rutin, but they may offer different pharmacokinetic properties that could be advantageous for specific applications. frontiersin.org
Polymerization: Enzymatic polymerization of rutin to form polyrutin has been explored to overcome its low water solubility. mdpi.com This modification was found to significantly enhance its water solubility and also to positively influence the viability of fibroblast and keratinocyte cell lines in vitro, suggesting potential applications in wound healing. mdpi.com The antioxidant activity of polyrutin is retained, and its iron-chelating activity is even improved compared to the monomeric form. mdpi.com
Other Derivatizations: The synthesis of other rutin derivatives, such as those involving the introduction of acetic acid or amide moieties, has been shown to modulate its antioxidant activity. In some preclinical assays, certain derivatives exhibited strong reducing power and free radical-scavenging activity, in some cases comparable to or even exceeding that of standard antioxidants like trolox (B1683679) and butylated hydroxyanisole (BHA).
SAR of Ascorbic Acid Derivatives:
The primary motivation for modifying the structure of ascorbic acid is to improve its stability against oxidation while retaining its biological activity.
Acylation: The synthesis of 6-O-acyl-L-ascorbic acid derivatives has been a common strategy to create more lipophilic versions of vitamin C. A series of 6-O-acyl-L-ascorbic acid-3-O-phosphates were synthesized and evaluated for their radical scavenging activity and cytotoxicity in human lung carcinoma cells. nih.gov The results indicated that all the synthesized compounds had stronger ROS scavenging ability and cytotoxicity compared to ascorbic acid itself. nih.gov A clear SAR was observed, with the optimal length of the acyl side chain being 12 carbon atoms (6-Laur-ASA-3P), which was identified as a promising candidate for a new lipophilic ascorbic acid derivative with both antioxidant and antiproliferative effects. nih.gov
Glycosylation: The creation of glycosylated derivatives, such as 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), is another well-established method to stabilize ascorbic acid. researchgate.net These derivatives are not biologically active themselves but act as pro-vitamins. In vivo, they are hydrolyzed by enzymes like α-glucosidase to release active ascorbic acid. researchgate.net Further acylation of these glycosylated derivatives at the 6-position has been shown to increase their skin permeability. researchgate.net
Phosphorylation: The synthesis of phosphate (B84403) esters of ascorbic acid, such as magnesium ascorbyl phosphate and sodium ascorbyl phosphate, is a widely used strategy in cosmetic and pharmaceutical formulations to enhance stability. google.com These derivatives are more resistant to degradation than ascorbic acid and can be enzymatically hydrolyzed in the skin to release the active vitamin.
The following table summarizes the findings from various preclinical studies on the structure-activity relationships of different ascorbic acid derivatives.
| Derivative Class | Structural Modification | Key SAR Findings in Preclinical Models |
| 6-O-Acyl-3-O-phosphates | Acyl chain of varying lengths at the 6-position and a phosphate group at the 3-position. | Increased lipophilicity, enhanced ROS scavenging, and cytotoxicity compared to ascorbic acid. Optimal activity observed with a 12-carbon acyl chain. nih.gov |
| Glycosylated Derivatives (e.g., AA-2G) | Addition of a glucose moiety, typically at the 2-position. | Greatly improved stability. Acts as a pro-vitamin, releasing ascorbic acid upon enzymatic hydrolysis. researchgate.net |
| Acylated Glycosylated Derivatives | Acylation of the glycosylated ascorbic acid, for example at the 6-position. | Increased lipophilicity and enhanced skin permeability compared to the non-acylated glycosylated form. researchgate.net |
| Phosphate Esters (e.g., Magnesium Ascorbyl Phosphate) | Esterification with phosphoric acid. | Significantly improved stability in formulations. Releases active ascorbic acid in vivo. google.com |
Synergistic and Antagonistic Interactions: a Research Perspective
Comparative Analysis of Synergistic Effects in Cell Culture Models (e.g., Cytoprotection against UV Radiation)
Studies utilizing cell culture models, particularly those involving human skin keratinocytes and fibroblasts, have demonstrated synergistic cytoprotective effects of Rutin (B1680289) and Ascorbic Acid against ultraviolet (UV) radiation. The combination has shown a stronger protective effect compared to either compound administered alone. mdpi.comnih.gov
Research using three-dimensional (3D) cultured keratinocytes exposed to UVA and UVB radiation revealed that the combination of Rutin and Ascorbic Acid protected cells against UV-induced changes, including alterations in the expression of proteins involved in the antioxidant response, DNA repair, inflammation, apoptosis, and protein biosynthesis. mdpi.comnih.gov Significant differences were observed between single treatments and the combination in terms of protein carboxymethylation/carboxyethylation, with Ascorbic Acid preventing UV or Rutin-induced protein modifications. mdpi.com This synergistic effect suggests a potentially effective protective system against UV-induced skin damage. mdpi.comnih.gov
In 3D human skin fibroblasts exposed to UVB radiation, the combination of Ascorbic Acid and Rutin also showed a combined effect against the overexpression of pro-inflammatory signaling proteins and DNA reorganization/expression, effects not observed with individual treatments. semanticscholar.orgnih.gov The antioxidant effects of the combination also prevented protein modifications by lipid peroxidation products. semanticscholar.orgnih.gov
Data Table 1: Synergistic Cytoprotective Effects of Rutin and Ascorbic Acid in Cell Culture Models
| Cell Type | Stressor | Observed Effect (Combination vs. Single Compounds) | Reference |
| Keratinocytes (3D) | UVA and UVB | Stronger cytoprotective effect; Protection against UV-induced changes in protein expression (antioxidant response, DNA repair, inflammation, apoptosis, protein biosynthesis); Prevention of protein modifications. | mdpi.comnih.gov |
| Fibroblasts (3D) | UVB | Combined effect against overexpression of pro-inflammatory signaling proteins and DNA reorganization/expression; Prevention of protein modifications by lipid peroxidation products. | semanticscholar.orgnih.gov |
Investigation of Antagonistic Effects in Antioxidant Activity Assays
While synergistic effects are observed in certain cellular contexts, research investigating the direct antioxidant activity of Ascorbic Acid and Rutin in combination using in vitro assays has sometimes revealed antagonistic interactions. researchgate.netresearchgate.net
One study specifically examining the interaction between Ascorbic Acid and Rutin in "this compound" medicine using a potentiometric method found that the combination exhibited an antagonistic effect on antioxidant activity. researchgate.netresearchgate.net The experimental antioxidant activity of the combination was approximately 30% less than the theoretical additive values of the individual compounds. researchgate.netresearchgate.net
Data Table 2: Antagonistic Effects of Rutin and Ascorbic Acid in an Antioxidant Activity Assay
| Compounds in Combination | Assay Method | Observed Interaction | Experimental Antioxidant Activity (mmol-eq./L) | Theoretical Antioxidant Activity (mmol-eq./L) | Reference |
| Rutin + Ascorbic Acid | Potentiometric | Antagonistic | 255.60 ± 1.00 | 364.52 (Calculated) | researchgate.netresearchgate.net |
| "this compound" medicine | Potentiometric | Antagonistic | 256.52 ± 1.00 | 364.52 (Calculated) | researchgate.netresearchgate.net |
Other studies investigating the interactions of various bioactive compounds, including Ascorbic Acid and quercetin-3-rutinoside (Rutin), in antioxidant activity assays have also reported instances of both weak synergistic and antagonistic effects, often depending on the specific ratio of compounds and the presence of other factors like iron. mdpi.comnih.gov
Mechanistic Basis for Divergent Interaction Outcomes
The observed divergence between synergistic effects in cell culture models and antagonistic effects in direct antioxidant activity assays highlights the complexity of the interaction between Rutin and Ascorbic Acid. Several mechanisms may contribute to these varied outcomes.
In cell culture, the synergistic cytoprotective effect against UV radiation is likely multifactorial. Ascorbic Acid may facilitate the uptake of Rutin into cells, potentially by stimulating transport mechanisms like bilitranslocase, thereby increasing the intracellular concentration of Rutin and enhancing its effects. journal4submission.comresearchgate.netmdpi.comnih.gov Both compounds contribute to the cellular antioxidant system, not only by scavenging free radicals but also by stimulating the biosynthesis of antioxidant proteins and activating transcription factors like Nrf2. mdpi.comnih.govsemanticscholar.orgnih.govjournal4submission.comresearchgate.netmdpi.comnih.govnih.gov Their combined action can lead to a more robust defense against oxidative stress, DNA damage, inflammation, and apoptosis induced by UV exposure. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netnih.gov
Implications for Research Design in Combined Compound Studies
The findings regarding the synergistic and antagonistic interactions of this compound components have significant implications for the design of future research involving combined compound studies.
Context-Specificity: The observed effects are highly dependent on the experimental model (e.g., in vitro antioxidant assay vs. cell culture) and the specific biological endpoint being measured (e.g., radical scavenging activity vs. cytoprotection). Researchers should carefully select models and assays that are relevant to the intended application or biological effect.
Ratio and Concentration Dependency: The ratio and concentration of the compounds in the combination can influence the nature and magnitude of the interaction. Studies should explore a range of ratios and concentrations to fully characterize the combined effects.
Mechanistic Investigations: Future research should continue to delve into the underlying mechanisms of interaction, including cellular uptake, metabolism, and effects on various signaling pathways. Understanding these mechanisms is crucial for predicting and interpreting combined effects.
Consideration of Biological Environment: Factors present in the biological environment, such as the presence of metal ions (e.g., iron), pH, and the cellular redox state, can significantly impact the interactions between compounds. mdpi.comnih.gov Research designs should account for these variables.
Holistic Evaluation: Relying solely on simple in vitro antioxidant assays may not accurately reflect the complex interactions and biological effects of combined compounds in a cellular or in vivo context. A combination of different research approaches is necessary for a comprehensive understanding.
Future Directions and Emerging Research Avenues
Unraveling Undiscovered Molecular Targets and Signaling Cascades
Future research on Ascorutin should prioritize the comprehensive identification of its molecular targets and the intricate signaling cascades it influences. While the antioxidant and anti-inflammatory properties of its components, rutin (B1680289) and ascorbic acid, are known, the full spectrum of their interactions and downstream effects within biological systems remains to be fully mapped. Studies on rutin, for instance, have identified its potential to modulate various signaling pathways involved in cancer, inflammation, apoptosis, and angiogenesis, including NF-κB, TNF-α, interleukins, caspases, and VEGF. mdpi.com Rutin has also been shown to affect pathways related to neuroprotection, such as those involving oxidative stress regulation and neuronal apoptosis. frontiersin.org Further research is needed to confirm the potential of rutin, and by extension this compound, as an adjuvant or synergistic agent in therapies by precisely identifying these targets and understanding the molecular cross-talk and signaling cascades involved. mdpi.commdpi.com Computational modeling and molecular docking studies can play a significant role in predicting novel protein targets and understanding the binding affinities of rutin and ascorbic acid. researchgate.netscholarsresearchlibrary.commdpi.combhu.ac.in
Advanced Preclinical Model Development (e.g., Organoids, 3D Culture Systems)
The development and utilization of advanced preclinical models, such as organoids and 3D cell culture systems, are crucial for a more accurate representation of in vivo conditions. These models can provide more physiologically relevant insights into this compound's efficacy and mechanisms compared to traditional 2D cell cultures. Studies using 3D culture systems have already demonstrated the cytoprotective effects of the combination of ascorbic acid and rutin against UV-induced damage in skin fibroblasts and keratinocytes, showing protection against oxidative stress and prevention of protein modifications. mdpi.comnih.govnih.gov Such models allow for the investigation of complex cellular interactions and tissue responses, offering a more predictive platform for evaluating the therapeutic potential of this compound before clinical trials.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
Integrating omics technologies, including genomics, proteomics, and metabolomics, is essential for gaining a comprehensive understanding of this compound's effects at a systems level. Transcriptome sequencing has been used to understand the genetic basis of metabolic pathways, and similar approaches can be applied to study how this compound influences gene expression. maxapress.com Proteomic studies have already revealed the impact of ascorbic acid and rutin combinations on protein expression profiles in cells, highlighting changes in proteins involved in antioxidant response, DNA repair, inflammation, and apoptosis. mdpi.comnih.gov Metabolomics can provide insights into the metabolic changes induced by this compound, helping to identify relevant biomarkers and understand its impact on cellular metabolism. Combining these technologies can provide a holistic view of the molecular changes orchestrated by this compound, leading to a more thorough mechanistic understanding.
Development of Novel Bioanalytical Tools for In Situ and Real-Time Monitoring
The development of novel bioanalytical tools capable of in situ and real-time monitoring of this compound and its effects within biological systems is a critical future direction. Current analytical methods for polyphenols often involve chromatographic and spectrometric techniques for identification and quantification. mdpi.comresearchgate.net However, tools that can measure the concentration and activity of this compound components and their interactions in living cells or tissues in real-time would provide invaluable kinetic and dynamic information. Advances in sensor technology and imaging techniques could enable the visualization and quantification of this compound's distribution, metabolism, and interaction with molecular targets in a dynamic manner, offering deeper insights into its bioavailability and mechanisms of action. Novel analytical systems based on label-free silver triangular nanoplates have shown potential for fast and sensitive determination of bioflavonoids, suggesting avenues for developing more advanced in situ monitoring tools. mdpi.com
Exploration of Nano-Formulations and Targeted Delivery Systems in Preclinical Contexts
Given the potential limitations in the bioavailability and targeted delivery of rutin and ascorbic acid, the exploration of nano-formulations and targeted delivery systems in preclinical contexts is a significant area for future research. nih.govresearchgate.netnih.gov Nanoformulations, such as nanoparticles, liposomes, and microparticles, can enhance the solubility, stability, and pharmacokinetic properties of bioactive compounds. nih.govresearchgate.netnih.govnajah.eduacs.orgmdpi.com Preclinical studies have investigated rutin-loaded microparticles for improved analgesic effects and the use of metal-organic frameworks for delivering rutin. nih.govacs.org Research into targeted delivery systems could enable the preferential accumulation of this compound in specific tissues or cells, potentially increasing its efficacy and reducing off-target effects. This is particularly relevant for conditions where localized action is desired. nih.gov
Computational Modeling and Artificial Intelligence in Understanding this compound's Actions and Predicting Novel Interactions
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying ascorbic acid and rutin in Ascorutin formulations?
- Methodological Answer : Ascorbic acid and rutin can be quantified using sequential solvent extraction coupled with titrimetric or spectrophotometric techniques. For instance, rutin’s low water solubility necessitates initial ethanol extraction, followed by aqueous extraction for ascorbic acid. Coulometric titration with electrogenerated bromine (for rutin) and iodine (for ascorbic acid) provides high accuracy (RSD < 2%) due to precise control of titrant generation . Spectrophotometric methods, such as aluminum chloride complexation (λmax = 390 nm), are also employed but may require correction for ascorbic acid interference using differential wavelength analysis .
Q. How can researchers validate the accuracy of spectrophotometric methods for this compound analysis?
- Methodological Answer : Cross-validation against reference methods (e.g., HPLC or coulometry) is critical. For example, in a study comparing SIA (Sequential Injection Analysis) with aluminum chloride spectrophotometry, discrepancies in rutin quantification (up to 4.2% variation) were resolved by adjusting for ascorbic acid’s spectral overlap using dual-wavelength calibration (e.g., 510 nm and 390 nm) . Recovery tests (spiking known concentrations) and statistical validation (e.g., t-tests for mean comparison) should accompany method development .
Advanced Research Questions
Q. What experimental strategies minimize interference from excipients (e.g., talc, starch) during this compound analysis?
- Methodological Answer : Matrix-matched calibration or solid-phase extraction (SPE) can mitigate interference. For example, SPE using C18 cartridges effectively isolates rutin and ascorbic acid from hydrophobic excipients like talc, achieving >95% recovery. Alternatively, differential pulse voltammetry (DPV) selectively detects ascorbic acid in the presence of starch by exploiting its oxidation peak at +0.25 V (vs. Ag/AgCl), unaffected by non-electroactive excipients . Method optimization should include robustness testing under varying excipient concentrations .
Q. How can researchers resolve contradictions in antioxidant activity data between this compound and reference compounds?
- Methodological Answer : Contradictions often arise from assay-specific mechanisms. For example, this compound’s antioxidant activity (76.11 mmol-equiv./mdry) exceeded a reference drug in a potentiometric assay but underperformed in DPPH radical scavenging due to rutin’s slower kinetics. Researchers should employ multiple assays (e.g., FRAP, ORAC, ABTS) and normalize results to molar ratios of active components. Statistical reconciliation via multivariate analysis (e.g., PCA) can identify assay-specific biases .
Q. How to design a study investigating the synergistic effects of ascorbic acid and rutin in this compound?
- Methodological Answer : A factorial design (2×2 matrix) comparing individual vs. combined effects is optimal. For example:
- Groups : (1) Ascorbic acid alone, (2) Rutin alone, (3) this compound (1:1 ratio), (4) Placebo.
- Outcomes : Measure biomarkers (e.g., ROS reduction, glutathione levels) and pharmacokinetic parameters (e.g., Tmax, Cmax). Synergy is confirmed via isobolographic analysis or Chou-Talalay combination indices . PICOT framework adaptation: Population (in vitro cell lines), Intervention (dose gradients), Comparison (individual components), Outcome (ROS inhibition), Time (24-hour exposure) .
Data Presentation and Reproducibility
Q. What are best practices for documenting analytical methods in this compound research?
- Methodological Answer : Follow the ARRIVE guidelines for reproducibility:
- Detailed Protocols : Specify solvent ratios (e.g., 96% ethanol for rutin extraction), titration parameters (e.g., 0.1 mA current for coulometry), and instrument settings (e.g., slit width in spectrophotometry).
- Statistical Reporting : Include confidence intervals (e.g., 95% CI for n=5 replicates) and raw data tables (see Table 1 below) .
- Supplementary Materials : Provide chromatograms, calibration curves, and validation datasets in open-access repositories .
Table 1 : Comparison of Analytical Methods for this compound Components
| Method | Analyte | LOD (μg/mL) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Coulometric Titration | Rutin | 0.05 | 98.2 | 1.8 | |
| SIA-Spectrophotometry | Ascorbic Acid | 0.10 | 97.5 | 2.1 | |
| HPLC-UV | Both | 0.02 | 99.0 | 1.2 |
Contradiction Analysis
Q. How to address variability in flavonoid quantification across studies?
- Methodological Answer : Variability often stems from extraction efficiency or degradation. For example, rutin degrades at pH < 3, leading to underestimation in acidic solvents. Standardize extraction conditions (e.g., pH 5.0 buffer) and validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Meta-analysis of published data using random-effects models can quantify inter-study heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
